molecular formula C36H39N3O4S B1664814 AM-103 free acid CAS No. 936349-47-2

AM-103 free acid

Cat. No.: B1664814
CAS No.: 936349-47-2
M. Wt: 609.8 g/mol
InChI Key: DGCSBHYGDCRAOB-UHFFFAOYSA-N
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Description

AM-103 Free Acid is a bio-active chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936349-47-2

Molecular Formula

C36H39N3O4S

Molecular Weight

609.8 g/mol

IUPAC Name

3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C36H39N3O4S/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26/h7-19,21H,20,22-23H2,1-6H3,(H,40,41)

InChI Key

DGCSBHYGDCRAOB-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-103 Free Acid;  UNII-B1Z78DJ75Y; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of AM-103 (Free Acid) FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AM-103 is a potent, orally active, indole-based inhibitor of the 5-Lipoxygenase Activating Protein (FLAP) .[1] Unlike direct 5-lipoxygenase (5-LO) enzyme inhibitors (e.g., zileuton), AM-103 targets the upstream chaperone protein FLAP, preventing the presentation of arachidonic acid (AA) to 5-LO. This mechanism effectively halts the biosynthesis of leukotrienes (LTB4, LTC4, LTD4, LTE4)—pro-inflammatory lipid mediators critical in the pathophysiology of asthma, cardiovascular disease, and respiratory disorders.

This guide details the molecular pharmacology, structural binding determinants, and experimental validation protocols for AM-103, emphasizing its status as a "free acid" pharmacophore essential for high-affinity binding.

Molecular Mechanism of Action[2]

The Target: FLAP (ALOX5AP)

FLAP is an 18-kDa nuclear membrane-bound protein belonging to the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily. It functions not as an enzyme, but as a substrate-transfer chaperone.

  • Resting State: 5-LO resides in the cytosol or nucleoplasm.[2]

  • Activation: Upon cellular stimulation (Ca²⁺ influx), cPLA₂ releases Arachidonic Acid (AA) from membrane phospholipids. Simultaneously, 5-LO translocates to the nuclear envelope.[2]

  • The Critical Step: FLAP binds free AA and presents it to the active site of 5-LO.[2] Without this "hand-off," 5-LO cannot efficiently oxygenate AA to LTA4.

AM-103 Inhibition Mode

AM-103 acts as a competitive, reversible antagonist at the FLAP inhibitor binding pocket.

  • Binding Site: AM-103 occupies a hydrophobic pocket within the FLAP homotrimer, distinct from but overlapping with the AA binding channel.

  • Steric Blockade: By occupying this pocket, AM-103 physically obstructs the entry or alignment of Arachidonic Acid.

  • Conformational Locking: Binding stabilizes FLAP in a conformation that is incompetent for 5-LO association or substrate transfer.

The "Free Acid" Pharmacophore

The designation "AM-103 free acid" refers to the active chemical species containing a 2,2-dimethyl-propionic acid moiety.

  • Ionic Anchoring: The carboxylate anion of the free acid forms a critical salt bridge with basic residues (likely Arg-116 or Lys-116 depending on the specific crystal model used) at the entrance of the FLAP binding pocket.

  • Selectivity: This ionic interaction, combined with the hydrophobic indole core, confers high selectivity for FLAP over other MAPEG members (e.g., LTC4 synthase).

Pathway Visualization

The following diagram illustrates the precise intervention point of AM-103 within the eicosanoid cascade.

LeukotrienePathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 FLAP FLAP (Nuclear Membrane) AA->FLAP Binding Complex FLAP:AA:5-LO Complex FLAP->Complex Substrate Presentation FiveLO 5-Lipoxygenase (5-LO) FiveLO->Complex Translocation LTA4 Leukotriene A4 (Unstable) Complex->LTA4 Oxygenation LTB4 LTB4 (Chemotaxis/Inflammation) LTA4->LTB4 LTA4 Hydrolase CysLTs CysLTs (LTC4/D4/E4) (Bronchoconstriction) LTA4->CysLTs LTC4 Synthase AM103 AM-103 (Inhibitor) AM103->FLAP Competitive Binding (Blocks AA Transfer)

Figure 1: The Leukotriene Biosynthesis Pathway. AM-103 binds to FLAP, preventing the formation of the productive FLAP:AA:5-LO complex, thereby inhibiting downstream LTB4 and CysLT production.

Pharmacodynamics & Potency Data[1][2][4][5][6][7]

AM-103 demonstrates high potency in enzymatic assays, but like many lipophilic FLAP inhibitors, its potency shifts in whole blood due to high plasma protein binding (>99%).

Comparative Potency Table
MetricValueContextSignificance
FLAP Binding (

)
< 10 nMRadioligand BindingIndicates high affinity for the target pocket.
HWB

~1.5 - 3.0 µMHuman Whole Blood (LPS/Ca²⁺ stim)"Shifted" potency due to protein binding.
Plasma Protein Binding > 99.5%Human PlasmaExplains the shift from nM affinity to µM efficacy in blood.
Selectivity > 1000-foldvs. COX-1/COX-2No off-target inhibition of prostaglandin synthesis.

Note: While newer generation inhibitors (e.g., AZD5718) have achieved lower nanomolar potency in HWB, AM-103 remains a benchmark compound for validating the FLAP mechanism.

Experimental Validation Protocols

To validate AM-103 activity, the Human Whole Blood (HWB) Assay is the gold standard. It accounts for the drug's protein binding and measures the functional inhibition of the pathway in a physiological context.

Protocol: Ex Vivo LTB4 Inhibition Assay

Objective: Determine the


 of AM-103 by measuring the inhibition of LTB4 production in calcium ionophore-stimulated blood.

Reagents:

  • Fresh Human Whole Blood (Heparinized).

  • AM-103 Free Acid (dissolved in DMSO).

  • Calcium Ionophore A23187 (Calcimycin).

  • ELISA Kit for LTB4 quantification.

Workflow:

  • Preparation: Dilute AM-103 in DMSO to create a concentration curve (e.g., 0.1 µM to 100 µM final).

  • Incubation: Aliquot 200 µL of blood into 96-well plates. Add 2 µL of AM-103 solution.

    • Critical Step: Incubate for 15–30 minutes at 37°C. This allows the drug to equilibrate between plasma proteins and the intracellular FLAP target.

  • Stimulation: Add Calcium Ionophore A23187 (Final concentration 30 µM) to trigger the 5-LO pathway. Incubate for 30 minutes at 37°C.

  • Termination: Stop the reaction by placing the plate on ice and centrifuging at 4°C (2500 rpm, 10 min) to separate plasma.

  • Quantification: Harvest plasma supernatant. Analyze LTB4 levels via ELISA or LC-MS/MS.

  • Calculation: Calculate % Inhibition relative to DMSO control (0% inhibition) and unstimulated baseline (100% inhibition).

HWB Assay Logic Flow

HWBProtocol Step1 1. Blood Collection (Heparinized) Step2 2. Drug Pre-incubation (AM-103, 37°C, 30 min) Step1->Step2 Step3 3. Stimulation (Calcimycin A23187) Step2->Step3 Step4 4. Pathway Activation (Ca++ Influx -> LTB4 Synthesis) Step3->Step4 Biological Response Step5 5. Plasma Separation (Centrifuge 4°C) Step4->Step5 Step6 6. Quantification (ELISA/LC-MS) Step5->Step6

Figure 2: Step-by-step workflow for the Human Whole Blood (HWB) assay used to determine AM-103 potency.

Chemical Structure & Properties

IUPAC Name: 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid.[1][3][4]

  • Core Scaffold: Indole ring.[1][3][4]

  • Key Substituents:

    • Propionic Acid Tail: Provides the "Free Acid" functionality for ionic binding.

    • Tert-butyl-thio group: Fills the deep hydrophobic pocket of FLAP.

    • Bi-aryl Systems: Provide pi-stacking interactions within the active site.

Prodrug Context (AM-803 vs. AM-103): Researchers must distinguish between AM-103 and its related compounds. AM-103 is often the active metabolite or the direct lead. Related compounds like AM-803 may be designed as prodrugs (e.g., esters) to improve oral absorption, which are then hydrolyzed in vivo to the active free acid form (similar to the AM-103 pharmacophore) to exert the FLAP inhibitory effect.

References

  • Hutchinson, J. H., et al. (2009). "Discovery of AM103, a Selective 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor."[4] Journal of Medicinal Chemistry, 52(19), 5803–5815.

  • Stock, N. S., et al. (2010). "5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 1: Synthesis and biological evaluation of indole-based FLAP inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 213-217.[4]

  • Pettersen, A., et al. (2019). "Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease."[2] Journal of Medicinal Chemistry, 62(9), 4312–4324. (Provides comparative data for AM-103).

  • Bain, G., et al. (2010). "Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation."[5] European Journal of Pharmacology, 640(1-3), 180-187.

Sources

AM-103 5-lipoxygenase activating protein target validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the target validation protocols for AM-103 , a potent and selective indole-based inhibitor of the 5-lipoxygenase-activating protein (FLAP) . Developed to intercept the leukotriene inflammatory pathway, AM-103 serves as a critical chemical probe and clinical candidate for treating respiratory and cardiovascular diseases. This document outlines the hierarchical validation strategy—from biochemical binding to ex vivo human whole blood assays and in vivo pharmacodynamics—required to confirm FLAP engagement and functional efficacy.

Introduction: The FLAP Target & AM-103

The leukotriene (LT) pathway is a primary driver of chronic inflammation in asthma and atherosclerosis.[1][2] The rate-limiting step in LT biosynthesis is controlled by 5-Lipoxygenase (5-LOX).[1][3][4] However, 5-LOX cannot function efficiently without its integral membrane partner, FLAP (ALOX5AP).

AM-103 (3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid) validates this target by preventing the translocation of arachidonic acid (AA) to the 5-LOX active site. Unlike direct 5-LOX enzyme inhibitors (e.g., zileuton), which often suffer from poor potency or off-target toxicity, AM-103 exploits the specific lipid-binding pocket of FLAP.

Mechanism of Action (MOA)

AM-103 binds to FLAP at the nuclear envelope, structurally blocking the transfer of Arachidonic Acid to 5-LOX. This prevents the formation of LTA4, the unstable precursor to both LTB4 (neutrophil chemoattractant) and CysLTs (bronchoconstrictors).

FLAP_Pathway cluster_membrane Nuclear Envelope FLAP FLAP (ALOX5AP) [Target] FiveLOX 5-LOX Enzyme FLAP->FiveLOX AA Transfer LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Enzymatic Conversion AA Arachidonic Acid (AA) AA->FLAP Binding AM103 AM-103 (Inhibitor) AM103->FLAP Blocks AA Binding (IC50 ~4.2 nM) LTB4 LTB4 (Inflammation) LTA4->LTB4 CysLT CysLTs (Bronchoconstriction) LTA4->CysLT

Figure 1: Mechanism of Action. AM-103 inhibits the FLAP-mediated transfer of Arachidonic Acid, silencing downstream leukotriene production.

Biochemical Validation: Binding Affinity

The first tier of validation confirms physical engagement with the protein. Because FLAP is a membrane-bound protein, traditional enzymatic assays are replaced by radioligand binding assays using membrane preparations.

Protocol: Scintillation Proximity Assay (SPA)

Objective: Determine the binding affinity (


 or 

) of AM-103 to human FLAP.
  • Membrane Prep: Express human FLAP in Sf9 insect cells or HEK293 cells. Lyse cells and isolate membrane fractions via ultracentrifugation (

    
    ).
    
  • Tracer: Use

    
    -MK-886 or a similar radiolabeled FLAP ligand.
    
  • Incubation:

    • Mix 10

      
      g FLAP membranes with WGA-coated SPA beads.
      
    • Add AM-103 (serial dilution: 0.1 nM to 10

      
      M).
      
    • Add

      
      -Tracer (~2 nM final).
      
    • Incubate for 1 hour at Room Temperature (RT).

  • Readout: Measure light emission on a MicroBeta counter. AM-103 displaces the tracer, reducing the signal.

Validation Criteria:

  • Target IC50: < 10 nM.

  • Reference Standard: MK-886 should yield an IC50 ~ 20–30 nM.

Cellular Validation: Human Whole Blood (HWB) Assay

This is the gold standard for FLAP inhibitors. FLAP inhibitors are highly lipophilic (>99% protein bound). Biochemical potency often does not translate to cellular efficacy due to this "protein shift." The HWB assay validates that AM-103 can penetrate cells and function in the presence of physiological albumin levels.

Protocol: HWB LTB4 Inhibition

Objective: Measure inhibition of LTB4 production in whole blood stimulated by Calcium Ionophore (A23187).[5][6]

HWB_Workflow Step1 Blood Collection (Heparinized) Step2 Aliquot & Treat + AM-103 (37°C, 15m) Step1->Step2 Step3 Stimulation + A23187 (30 µM) Step2->Step3 Step4 Reaction (37°C, 30m) Step3->Step4 Step5 Terminate (4°C, Centrifuge) Step4->Step5 Step6 ELISA Quantify LTB4 Step5->Step6

Figure 2: Human Whole Blood Assay Workflow. A self-validating system to ensure compound potency in physiological conditions.

Detailed Steps:

  • Collection: Draw venous blood from healthy donors into heparinized tubes.

  • Treatment: Aliquot 200

    
    L blood into 96-well plates. Add AM-103 (in DMSO) to achieve final concentrations.
    
    • Critical Control: DMSO vehicle only (0% inhibition) and MK-886 (positive control).

  • Pre-incubation: Incubate at 37°C for 15 minutes (allows drug to partition into leukocytes).

  • Stimulation: Add Calcium Ionophore A23187 (final 30

    
    M).
    
  • Reaction: Incubate 30 minutes at 37°C.

  • Termination: Chill plate to 4°C; centrifuge at

    
     for 10 minutes to separate plasma.
    
  • Quantification: Analyze plasma supernatant for LTB4 using a competitive ELISA (e.g., Cayman Chemical).

Data Interpretation: AM-103 typically exhibits a "potency shift" from biochemical assays.

  • Binding IC50: ~4.2 nM[5][7]

  • HWB IC50: ~350 nM (This 80-fold shift is expected due to plasma protein binding).

In Vivo Validation: Pharmacodynamics (PD)

To validate target engagement in a living system, AM-103 must inhibit leukotriene synthesis at the site of inflammation.

Model: Rat Calcium Ionophore Challenge
  • Dosing: Administer AM-103 orally (p.o.) to Lewis rats (1, 3, 10 mg/kg).

  • Challenge: 1 hour post-dose, inject A23187 intraperitoneally (i.p.).

  • Lavarge: 15 minutes later, perform peritoneal lavage.

  • Analysis: Measure LTB4 and CysLTs in lavage fluid.

Success Metric: AM-103 should demonstrate dose-dependent inhibition of LTB4 with an


 < 1 mg/kg.[6]

Comparative Data Summary

The following table summarizes the representative validation data for AM-103 compared to the first-generation inhibitor MK-886.

Assay TypeMetricAM-103MK-886 (Standard)Interpretation
Biochemical FLAP Binding IC504.2 nM 25 nMAM-103 has superior intrinsic affinity.
Cellular HWB LTB4 IC50349 nM ~1000 nMAM-103 retains potency better in blood.
In Vivo Rat LTB4 ED500.8 mg/kg 3.0 mg/kgHigh oral efficacy.
PK Bioavailability (Dog)64% < 20%AM-103 is suitable for oral dosing.

References

  • Hutchinson, J. H., et al. (2009).[8][9] "5-Lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)." Journal of Medicinal Chemistry, 52(19), 5803–5815.

  • Lorrain, D. S., et al. (2009).[1][8] "Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein." Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042–1050.

  • Stock, N. S., et al. (2010).[9] "5-Lipoxygenase-activating protein (FLAP) inhibitors.[1][2][3][6][7][8][9][10][11][12] Part 2: 3-[3-tert-butylsulfanyl-1-benzyl-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acids."[7][9] Bioorganic & Medicinal Chemistry Letters, 20(1), 213-217.[9]

Sources

A Senior Application Scientist's In-Depth Technical Guide to AM-103: A Comparative Analysis of the Free Acid and Sodium Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Pre-formulation Development

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical of these is the meticulous process of pre-formulation, where the physicochemical properties of a drug substance are exhaustively characterized to inform downstream development. This guide provides a comprehensive technical overview of AM-103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), with a specific focus on the comparative analysis of its free acid and sodium salt forms. As a Senior Application Scientist, my aim is to not only present the data but to also provide the rationale behind the experimental choices, offering a deeper understanding of the "why" that drives our scientific endeavors.

Introduction to AM-103: A Novel FLAP Inhibitor

AM-103, chemically known as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, is a novel small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, most notably asthma and other respiratory disorders.[1][3] By targeting FLAP, AM-103 effectively blocks the production of leukotrienes, offering a promising therapeutic strategy for inflammatory conditions.[1][3]

The development of AM-103 has progressed through early-phase clinical trials, where it has been shown to be safe and well-tolerated.[3] A key aspect of its development involves the selection of the optimal solid-state form for formulation into a drug product. This guide will delve into the critical differences between the free acid form of AM-103 and its corresponding sodium salt, providing a framework for understanding the impact of salt formation on the developability of this promising therapeutic agent.

The Rationale for Salt Formation: A Strategic Imperative

For ionizable drug candidates like AM-103, which possesses a carboxylic acid moiety, the formation of a salt is a common and often necessary strategy to enhance its physicochemical and biopharmaceutical properties. The free acid form of a drug may exhibit suboptimal characteristics such as poor aqueous solubility, low dissolution rate, or chemical instability, which can hinder its development into a viable therapeutic.

The conversion of a free acid to its salt form, in this case, the sodium salt, can lead to significant improvements in:

  • Aqueous Solubility: Salt forms are generally more soluble in aqueous media than their corresponding free acid counterparts. This is a critical factor for oral and parenteral drug delivery, as adequate solubility is often a prerequisite for absorption.

  • Dissolution Rate: An increased dissolution rate can lead to faster absorption and improved bioavailability. For poorly soluble drugs, the dissolution rate is often the rate-limiting step for absorption.

  • Stability: Salt formation can improve the chemical and physical stability of a drug substance, leading to a longer shelf life and more robust manufacturing processes.

  • Hygroscopicity: While not always the case, salt selection can sometimes lead to a less hygroscopic form, which is advantageous for handling and formulation.

  • Crystallinity and Solid-State Properties: Salt formation can provide access to different crystalline forms (polymorphs) with more desirable properties for manufacturing, such as improved flowability and compressibility.

The decision to develop a salt form is therefore a strategic one, aimed at mitigating potential risks and optimizing the performance of the drug substance.

Comparative Physicochemical Properties: AM-103 Free Acid vs. Sodium Salt

A comprehensive understanding of the differences in physicochemical properties between the free acid and sodium salt of AM-103 is paramount for successful formulation development. The following sections will detail the key comparative parameters.

Chemical Structure and Molecular Weight

A clear understanding of the molecular structures is the foundation of our analysis.

Form Chemical Structure Molecular Formula Molecular Weight ( g/mol )
AM-103 Free Acid 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acidC₃₆H₃₉N₃O₄S609.78
AM-103 Sodium Salt Sodium 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propanoateC₃₆H₃₈N₃NaO₄S631.76

Note: The structures and molecular weights are based on the chemical name of AM-103 and general chemical principles.

Solubility Profile

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. A comparative solubility study between the free acid and sodium salt of AM-103 across a physiologically relevant pH range is essential.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for pH 1-2, phosphate buffers for pH 3-8).

  • Sample Preparation: Add an excess amount of AM-103 free acid or sodium salt to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a suitable filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Expected Outcome and Interpretation:

It is anticipated that the sodium salt of AM-103 will exhibit significantly higher aqueous solubility, particularly at lower pH values, compared to the free acid. The free acid's solubility is expected to be low in acidic conditions and increase as the pH approaches and surpasses its pKa, where it begins to ionize. The sodium salt, being already ionized, should display higher intrinsic solubility.

Data Presentation: Comparative Solubility Profile

pH AM-103 Free Acid Solubility (µg/mL) AM-103 Sodium Salt Solubility (µg/mL)
1.2Predicted: Very LowPredicted: Significantly Higher than Free Acid
4.5Predicted: LowPredicted: High
6.8Predicted: Moderate to HighPredicted: High
7.4Predicted: HighPredicted: High

Note: The table presents predicted trends. Actual experimental data is required for a definitive comparison.

Dissolution Rate

The rate at which a solid drug dissolves in a liquid medium is another critical factor influencing its absorption.

Experimental Protocol: Intrinsic Dissolution Rate (IDR) Measurement

  • Compact Preparation: Prepare compacts of known surface area from both the free acid and sodium salt of AM-103 using a hydraulic press.

  • Dissolution Apparatus: Utilize a USP rotating disk apparatus (Wood's apparatus).

  • Dissolution Medium: Perform the study in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Procedure: Mount the compact in the holder and immerse it in the dissolution medium maintained at 37°C. Rotate the disk at a constant speed (e.g., 100 rpm).

  • Sampling and Analysis: Withdraw samples at predetermined time intervals and analyze the drug concentration using a validated HPLC method.

  • Calculation: Calculate the IDR from the slope of the cumulative amount of drug dissolved per unit area versus time.

Expected Outcome and Interpretation:

The sodium salt of AM-103 is expected to have a significantly higher intrinsic dissolution rate compared to the free acid, especially in acidic and neutral media. This is a direct consequence of its higher solubility.

Stability Assessment

Ensuring the chemical and physical stability of the drug substance is crucial for developing a safe and effective product with an adequate shelf life.

Experimental Protocol: Forced Degradation Studies

  • Stress Conditions: Subject both the free acid and sodium salt of AM-103 to a range of stress conditions as per ICH guidelines (Q1A(R2)), including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photostability: Exposure to light (ICH Q1B).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.

Expected Outcome and Interpretation:

The stability profiles of the free acid and sodium salt may differ. For instance, the free acid might be more susceptible to certain degradation pathways in the solid state, while the salt form could be more prone to hydrolysis in solution depending on the pH. The indole moiety in AM-103 could be susceptible to oxidation. Understanding these degradation pathways is critical for selecting the appropriate storage conditions and packaging.

pKa Determination

The pKa is the pH at which a molecule is 50% ionized. For an acidic drug like AM-103, the pKa of the carboxylic acid group will dictate its solubility and absorption characteristics in different parts of the gastrointestinal tract.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of AM-103 free acid in a suitable solvent mixture (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Expected Outcome and Interpretation:

The pKa value will provide critical information for predicting the ionization state of AM-103 at different physiological pH values. This is essential for understanding its solubility, permeability, and potential for pH-dependent drug-drug interactions.

Analytical Methodologies: The Cornerstone of Characterization

Robust and validated analytical methods are indispensable for the accurate characterization of AM-103 and its salt form.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the workhorse for purity determination and assay of AM-103.

Typical HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where AM-103 has significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled, e.g., 30°C.

Method Validation:

The HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and structure of the free acid and sodium salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the conversion of the carboxylic acid to the carboxylate in the sodium salt.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free acid and can be used to identify the molecular ion of the free acid from the sodium salt.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic functional groups and to observe the shift in the carbonyl stretching frequency upon conversion of the carboxylic acid to the carboxylate salt.

Mechanistic Insights and Experimental Workflows

Mechanism of Action: Inhibition of the Leukotriene Pathway

AM-103 exerts its anti-inflammatory effects by inhibiting FLAP, a key protein in the leukotriene biosynthesis pathway.

G cluster_FLAP FLAP-mediated Translocation Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA₂ 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LO LTA₄ LTA₄ 5-HPETE->LTA₄ LTB₄ LTB₄ LTA₄->LTB₄ LTA₄ Hydrolase LTC₄ LTC₄ LTA₄->LTC₄ LTC₄ Synthase 5-LO 5-LO AM-103 AM-103 FLAP FLAP AM-103->FLAP Inhibits LTD₄ LTD₄ LTC₄->LTD₄ LTE₄ LTE₄ LTD₄->LTE₄

Caption: AM-103 inhibits FLAP, preventing the synthesis of pro-inflammatory leukotrienes.

Workflow for Salt Form Selection

The selection of the optimal salt form is a systematic process involving screening and characterization.

G start Start: AM-103 Free Acid screening Salt Screening - Reaction with various bases (e.g., NaOH, KOH, Ca(OH)₂, etc.) - Crystallization from different solvents start->screening characterization Initial Characterization - X-ray Powder Diffraction (XRPD) - Differential Scanning Calorimetry (DSC) - Thermogravimetric Analysis (TGA) screening->characterization selection Lead Salt Selection - Based on crystallinity, thermal properties, and initial stability characterization->selection in_depth In-depth Characterization - Solubility - Dissolution Rate - Hygroscopicity - Full Stability Studies selection->in_depth final Final Salt Form Selection in_depth->final

Caption: A systematic workflow for the selection of the optimal salt form of AM-103.

Conclusion and Future Directions

The choice between the free acid and a salt form of a drug candidate like AM-103 is a critical decision in the drug development process. While the free acid is the starting point, the formation of a sodium salt is a strategic approach to potentially enhance its solubility, dissolution rate, and overall developability. This guide has outlined the key physicochemical properties that must be comparatively evaluated and has provided a framework for the experimental protocols required for this assessment.

The successful development of AM-103 will depend on a thorough understanding of these properties, enabling the selection of a solid-state form that is not only efficacious but also manufacturable and stable. Further studies should focus on generating robust experimental data for the comparative parameters discussed, leading to the selection of the optimal form for progression into late-stage clinical trials and ultimately to the market.

References

  • Amira Pharmaceuticals. (2008, November 2). AM103 Experimental Treatment for Respiratory Diseases. Clinical Trials Arena. [Link]

  • Patel, M., & Soni, T. (n.d.). A review on analytical method development and validation.
  • Sathiyasundar, R., & Valliappan, K. (2018). Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Aspirin and Rosuvastatin in Bulk and in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 11(7), 2841.
  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409–S1421.
  • Lorrain, D. S., Bain, G., Correa, L. D., Chapman, C., Broadhead, A. R., Santini, A. M., ... & Evans, J. F. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042–1050.
  • Hutchinson, J. H.,heer, J., Prasit, P., Evans, J. F., & Lorrain, D. (2009). 5-Lipoxygenase-Activating Protein Inhibitors: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic Acid (AM103). Journal of Medicinal Chemistry, 52(18), 5803–5815.
  • Amira Pharmaceuticals, Inc. (2010, July 13). Amira Announces AM103 and AM803 Patent Grant in the United Kingdom. Medindia. [Link]

  • BioWorld. (2007, July 19). Positive initial phase I findings for FLAP inhibitor AM-103. [Link]

  • Stock, N. S., Bain, G., Darlington, J. V., Evans, J. F., Hutchinson, J. H., & Lorrain, D. S. (2010). Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein (FLAP). Clinical Pharmacology & Therapeutics, 87(S1), S-59.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Newman, A. W., & Wenslow, R. M. (2016). The role of solid-state chemistry in the selection of a salt to pursue for development. Journal of Pharmaceutical Sciences, 105(9), 2547–2561.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Indole-Based FLAP Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of indole-based inhibitors of the 5-lipoxygenase-activating protein (FLAP). Recognizing the limited public domain data on the specific derivatives of AM-103, this guide utilizes a case-study approach, focusing on closely related indole scaffolds to elucidate the key structural determinants for potent FLAP inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents targeting the leukotriene pathway.

Introduction: The Role of FLAP in Leukotriene Biosynthesis and Inflammation

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX) in concert with the 5-lipoxygenase-activating protein (FLAP). FLAP, an 18-kDa integral membrane protein, is essential for the cellular activity of 5-LOX[1]. It functions by binding arachidonic acid and presenting it to 5-LOX, a critical step for the subsequent enzymatic conversion to leukotriene A4 (LTA4). Given its pivotal role, FLAP has emerged as a key therapeutic target for inhibiting leukotriene production[1][2].

AM-103, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, is a potent and selective FLAP inhibitor. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets[3][4][5]. In the context of FLAP inhibition, the indole core serves as a versatile template for the design of potent antagonists[2]. This guide will delve into the critical structural features of indole-based FLAP inhibitors that govern their biological activity.

The Leukotriene Biosynthesis Pathway: A Target for Anti-Inflammatory Therapy

The pathway begins with the release of arachidonic acid from the cell membrane, which is then transported to the nuclear envelope where FLAP resides. FLAP facilitates the transfer of arachidonic acid to 5-LOX, which then catalyzes the formation of LTA4. LTA4 is an unstable epoxide that can be further metabolized to either LTB4, a potent chemoattractant for neutrophils, or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors. By inhibiting FLAP, compounds like AM-103 effectively block the entire downstream production of these pro-inflammatory mediators.

Leukotriene_Pathway AA Arachidonic Acid (in cell membrane) FLAP FLAP AA->FLAP Translocation Five_LOX 5-LOX FLAP->Five_LOX AA Transfer LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalysis LTB4 Leukotriene B4 (LTB4) (Chemoattractant) LTA4->LTB4 LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstrictors) LTC4_Synthase->CysLTs AM103 AM-103 & Analogs AM103->FLAP

Caption: The Leukotriene Biosynthesis Pathway and the Site of Action of FLAP Inhibitors.

Core Structure-Activity Relationships of Indole-Based FLAP Inhibitors

While specific SAR data for a broad series of AM-103 derivatives is not extensively published, valuable insights can be drawn from studies on structurally related indole-based leukotriene biosynthesis inhibitors. A key example is the series of indolylalkoxyiminoalkylcarboxylates, which share several structural motifs with AM-103 and have been systematically evaluated for their inhibitory potency[6]. The general scaffold for these potent FLAP inhibitors can be dissected into three key regions:

  • Region 1: The Indole Core: This bicyclic aromatic system is the foundational anchor of the molecule.

  • Region 2: The N1-Substituent: Modifications at the N1 position of the indole ring are critical for potency and often involve aromatic or heteroaromatic moieties.

  • Region 3: The C3-Side Chain: This region typically contains a carboxylic acid or a bioisostere, which is crucial for activity.

The following sections will explore the SAR of each of these regions, drawing on data from exemplary compounds.

The N1-Substituent: A Key Determinant of Potency

The nature of the substituent at the N1 position of the indole ring has a profound impact on the inhibitory activity of these compounds. In many potent FLAP inhibitors, this position is occupied by a substituted benzyl or a related aromatic group.

CompoundN1-SubstituentIn Vitro IC50 (nM)[6]In Vivo Oral ED50 (mg/kg, rat)[6]
3a (A-86885) 2-Quinolinylmethyl210.9
3b (A-86886) 2-Pyridinylmethyl91.7

Analysis of N1-Substituent SAR:

  • Aromaticity is Favored: The presence of an aromatic or heteroaromatic ring system at the N1 position is a common feature of highly potent FLAP inhibitors. This suggests that π-π stacking interactions or other hydrophobic interactions within the FLAP binding pocket are important for high-affinity binding.

  • Heteroaromatic Systems Enhance Potency: As seen in the comparison of compounds 3a and 3b , the incorporation of nitrogen atoms into the aromatic ring system can be beneficial for activity. The pyridinylmethyl substituent in 3b confers a lower in vitro IC50 value compared to the quinolinylmethyl group in 3a , indicating a more favorable interaction with the target. This may be due to the formation of specific hydrogen bonds or improved electrostatic interactions.

  • Optimal Positioning is Crucial: The linker between the indole nitrogen and the aromatic ring (in this case, a methylene group) is also important for orienting the substituent correctly within the binding site.

The C3-Side Chain: The Acidic Moiety and its Bioisosteres

The C3 position of the indole core is typically functionalized with a side chain containing a carboxylic acid or a related acidic group. This feature is thought to be critical for anchoring the molecule within the FLAP binding site, likely through interactions with basic amino acid residues.

Key SAR observations for the C3-side chain:

  • Carboxylic Acid is Essential: The presence of a carboxylic acid is a recurring motif in many potent FLAP inhibitors. Its acidic nature allows for strong ionic interactions with the target protein.

  • Chain Length and Rigidity: The length and flexibility of the linker between the indole C3 position and the carboxylic acid are important parameters. In the case of indolylalkoxyiminoalkylcarboxylates, the alkoxyimino moiety provides a specific spatial arrangement and electronic character that is favorable for activity.

  • Bioisosteric Replacements: While the carboxylic acid is a common feature, it can sometimes be replaced with other acidic bioisosteres to improve pharmacokinetic properties, such as metabolic stability and cell permeability.

Caption: Key Pharmacophoric Regions of Indole-Based FLAP Inhibitors.

Experimental Protocols for SAR Elucidation

The determination of the SAR for a series of compounds relies on robust and reproducible biological assays. Below are outlines of key experimental protocols used to evaluate FLAP inhibitors.

FLAP Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from FLAP, providing a measure of its binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line expressing high levels of FLAP (e.g., human neutrophils or a recombinant cell line).

  • Incubation: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled FLAP inhibitor (e.g., [³H]MK-886) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly separate the bound and free radioligand using vacuum filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Cellular Leukotriene Biosynthesis Inhibition Assay

This assay measures the functional effect of a test compound on the production of leukotrienes in a cellular context.

Step-by-Step Methodology:

  • Cell Stimulation: Use a suitable cell type, such as human whole blood or isolated neutrophils. Pre-incubate the cells with varying concentrations of the test compound.

  • Challenge: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and initiate leukotriene biosynthesis.

  • Extraction: After a defined incubation period, stop the reaction and extract the leukotrienes from the cell supernatant.

  • Quantification: Measure the concentration of a specific leukotriene, typically LTB4, using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of LTB4 inhibition against the concentration of the test compound and determine the IC50 value.

Experimental_Workflow cluster_0 FLAP Binding Assay cluster_1 Cellular LTB4 Assay Membrane_Prep Membrane Preparation Incubation_Binding Incubation with Radioligand & Test Compound Membrane_Prep->Incubation_Binding Filtration Vacuum Filtration Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination Counting->Ki_Calc Cell_Incubation Cell Incubation with Test Compound Stimulation Stimulation with Calcium Ionophore Cell_Incubation->Stimulation Extraction Leukotriene Extraction Stimulation->Extraction Quantification LTB4 Quantification (ELISA or LC-MS) Extraction->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc

Caption: Workflow for the Biological Evaluation of FLAP Inhibitors.

Conclusion and Future Directions

The indole scaffold has proven to be a highly effective template for the design of potent and selective FLAP inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of the N1-substituent and the C3-side chain in achieving high-affinity binding and potent inhibition of leukotriene biosynthesis. While AM-103 represents a significant advancement in this class of compounds, the principles derived from the study of related indole derivatives provide a clear roadmap for the design of next-generation FLAP inhibitors.

Future research in this area will likely focus on:

  • Fine-tuning the N1-substituent: Exploring a wider range of heterocyclic systems to optimize interactions within the FLAP binding pocket and improve pharmacokinetic properties.

  • Exploring C3-side chain bioisosteres: Developing novel acidic mimics that can enhance cell permeability and metabolic stability while retaining the crucial interactions with the target.

  • Structure-based drug design: Utilizing high-resolution crystal structures of FLAP in complex with inhibitors to guide the rational design of new compounds with improved potency and selectivity.

By leveraging the insights gained from SAR studies, the development of novel indole-based FLAP inhibitors holds great promise for the treatment of a wide range of inflammatory diseases.

References

  • Ford-Hutchinson, A. W. (1991). FLAP: a novel drug target for inhibiting the synthesis of leukotrienes. Trends in Pharmacological Sciences, 12(2), 68-70. [Link][1]

  • Giannini, E., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2348. [Link][3]

  • Various Authors. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link][4]

  • Various Authors. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(15), 3487. [Link][5]

  • Kolasa, T., et al. (1997). Synthesis of indolylalkoxyiminoalkylcarboxylates as leukotriene biosynthesis inhibitors. Bioorganic & Medicinal Chemistry, 5(3), 507-514. [Link][6]

  • Rolfes, K. M., et al. (2017). Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening. Scientific Reports, 7, 42975. [Link][2]

Sources

Technical Guide: Preclinical Profile and Proof-of-Concept for AM-103, a Novel FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed technical overview of the scientific rationale, mechanism of action, and key validation data for AM-103, an oral small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP). Developed by Amira Pharmaceuticals, AM-103 represents a targeted approach to mitigating inflammation by inhibiting the production of leukotrienes, potent lipid mediators implicated in a range of diseases, most notably asthma. While specific preclinical efficacy values were not extensively published prior to the program's acquisition, this guide synthesizes the available information, including the definitive human proof-of-concept data from Phase I clinical trials, to construct a comprehensive profile of the compound.

The Scientific Imperative: Targeting the Leukotriene Pathway

Leukotrienes are a class of pro-inflammatory eicosanoid lipid mediators synthesized from arachidonic acid. Their production is a hallmark of inflammatory responses in diseases such as asthma, allergic rhinitis, and cardiovascular disease.[1] The pathway is initiated by the enzyme 5-lipoxygenase (5-LO), which requires a nuclear membrane-associated scaffolding protein, the 5-lipoxygenase-activating protein (FLAP), to access its substrate.[1][2]

This interaction is the critical, rate-limiting step for the entire leukotriene cascade, leading to the synthesis of two major classes of leukotrienes:

  • Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes.

  • Cysteinyl Leukotrienes (CysLTs: LTC4, LTD4, LTE4): Key mediators of bronchoconstriction, mucus secretion, and vascular permeability.

While existing therapies like montelukast block the CysLT1 receptor, they do not affect the pro-inflammatory actions of LTB4. A more comprehensive therapeutic strategy involves inhibiting the pathway at a more upstream node.[2][3] By preventing the 5-LO/FLAP interaction, a FLAP inhibitor can block the synthesis of both LTB4 and all CysLTs, offering a broader and potentially more effective anti-inflammatory effect.[1][3] AM-103 was designed to execute this specific function.[3]

Mechanism of Action of AM-103

AM-103 functions as a direct inhibitor of FLAP. By binding to FLAP, it obstructs the protein's ability to present arachidonic acid to 5-LO, thereby halting the synthesis of all downstream leukotrienes.[2][3] This targeted, upstream intervention is designed to offer greater efficacy than receptor antagonists with a reduced risk of off-target effects associated with less specific anti-inflammatory agents.[2]

Leukotriene_Pathway_Inhibition cluster_membrane Nuclear Membrane cluster_products Pro-Inflammatory Leukotrienes cluster_effects Pathophysiological Effects AA Arachidonic Acid FLAP FLAP (5-Lipoxygenase-Activating Protein) AA->FLAP Binds & Presents Five_LO 5-LO FLAP->Five_LO Activates LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts AM103 AM-103 AM103->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Neutrophil Chemotaxis LTB4->Inflammation Asthma Bronchoconstriction, Mucus Secretion CysLTs->Asthma

Figure 1: Mechanism of AM-103 in the Leukotriene Synthesis Pathway.

Preclinical Validation Strategy (Representative Protocols)

While the specific data from Amira's preclinical studies are not publicly available, the successful advancement of AM-103 into human trials implies a robust and positive preclinical data package. The evaluation would have followed a standard drug discovery cascade designed to validate target engagement, cellular activity, and in vivo efficacy. Below are representative, self-validating protocols that would be standard in such a program.

In Vitro Target Engagement: FLAP Binding Assay

Causality: The foundational step is to prove that the compound physically interacts with its intended target. A competitive binding assay using a radiolabeled tracer that binds to FLAP is the gold standard for quantifying this interaction and determining the inhibitor's potency (Kᵢ).

Methodology:

  • Membrane Preparation: Isolate nuclear membranes from a human leukocyte cell line (e.g., U937) known to express high levels of FLAP.

  • Assay Components:

    • Tracer: A high-affinity FLAP inhibitor radiolabeled with tritium, such as [³H]MK-886.

    • Test Compound: AM-103, serially diluted across a wide concentration range (e.g., 1 pM to 100 µM).

    • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled, potent FLAP inhibitor to define background signal.

  • Incubation: Combine membrane preparations, [³H]MK-886, and either vehicle, AM-103, or the non-specific binding control in an assay buffer. Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter plate. The filter traps the membranes (and any bound radioligand) while unbound ligand passes through.

  • Detection: Add scintillation cocktail to the dried filters and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of inhibition against the concentration of AM-103 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Kᵢ (inhibition constant).

  • Self-Validation: The assay's validity is confirmed by a high signal-to-background ratio, a Kᵢ for the control compound (unlabeled MK-886) consistent with literature values, and reproducible IC₅₀ values for AM-103 across multiple experiments.

In Vitro Functional Activity: Cellular Leukotriene Synthesis Assay

Causality: After confirming target binding, it is crucial to demonstrate that this interaction translates into functional inhibition of leukotriene production in a cellular context. The human whole blood assay is a highly relevant system as it contains the necessary cell types (neutrophils, monocytes) and reflects a more physiologically complex environment.

Methodology:

  • Blood Collection: Collect fresh human blood from healthy donors into heparinized tubes.

  • Compound Incubation: Pre-incubate aliquots of whole blood with serially diluted AM-103 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Induce leukotriene synthesis by adding a calcium ionophore (e.g., A23187), which activates the 5-LO pathway.

  • Termination & Extraction: After a short incubation (e.g., 15 minutes), stop the reaction by adding cold methanol to precipitate proteins and extract the lipid mediators.

  • Quantification: Centrifuge to remove cell debris. Analyze the supernatant to quantify the levels of LTB4 and LTE4 (a stable metabolite of the CysLTs) using validated methods such as ELISA or LC-MS/MS.

  • Data Analysis: Normalize the leukotriene levels to the vehicle-treated control and plot the percentage of inhibition against the concentration of AM-103. Determine the IC₅₀ value for the inhibition of LTB4 and LTE4 synthesis.

  • Self-Validation: The assay is validated by a robust stimulation window (low basal vs. high stimulated leukotriene levels) and a full dose-response curve for AM-103, demonstrating complete suppression of leukotriene synthesis at high concentrations.

Clinical Proof-of-Concept: Phase I Study Outcomes

The most definitive, publicly available data for AM-103 comes from its Phase I clinical trial in healthy volunteers.[4][5] This study was designed to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). The results provided clear evidence that the preclinical hypothesis translated successfully to humans.[4][6]

Study Design and Safety

The trial was a placebo-controlled, double-blind study involving escalating single and multiple doses of AM-103 administered orally to healthy volunteers over a period of up to 11 days.[4][5]

Key Findings:

  • Safety: AM-103 was reported to be safe and well-tolerated at doses up to 1,000 mg per day.[4][5][7]

  • Adverse Events: No significant side effects were reported.[4][5][7]

Pharmacokinetics and Pharmacodynamics

The study established a clear relationship between the dose of AM-103, its concentration in the blood (PK), and its biological effect on leukotriene synthesis (PD).[5][7]

ParameterFindingSource
Dose Range Escalating single and multiple doses from 50 mg to 1,000 mg/day.[3][7]
Systemic Exposure (PK) Increased linearly and dose-proportionately across the tested range.[3][5][7]
Half-Life (PK) Up to 10 hours, supporting the potential for once-daily oral dosing.[3][5]
Target Engagement (PD) Demonstrated a robust, dose-dependent, and statistically significant reduction of LTB4 and LTE4.[4][5][7]

These results were highly significant, as they provided the first human validation of AM-103's mechanism of action. The dose-dependent reduction in key leukotrienes confirmed that the drug was engaging FLAP and effectively shutting down the pathway in vivo at tolerable exposure levels.

Experimental_Workflow cluster_phase1 Phase I Clinical Trial Workflow cluster_analysis Bioanalysis Dosing Healthy Volunteers Dosed (Oral AM-103 or Placebo, Escalating Doses) Sampling Serial Blood Sampling Dosing->Sampling PK_Analysis PK Analysis: Measure AM-103 Plasma Levels (LC-MS/MS) Sampling->PK_Analysis Plasma PD_Analysis PD Analysis: Measure LTB4 & LTE4 Levels (Ex Vivo Stimulation) Sampling->PD_Analysis Whole Blood Results Data Interpretation: - Safety & Tolerability - Dose-Exposure Relationship - Exposure-Response Relationship PK_Analysis->Results PD_Analysis->Results

Figure 2: Representative Workflow for Phase I PK/PD Evaluation.

Discussion and Conclusion

AM-103 is a potent FLAP inhibitor that emerged from Amira Pharmaceuticals' discovery program with a strong mechanistic rationale for the treatment of inflammatory diseases like asthma.[3][6] The preclinical development, while not detailed in public literature, culminated in a successful Phase I clinical trial that served as a critical human proof-of-concept. The trial demonstrated that oral AM-103 was not only safe and well-tolerated but also achieved dose-dependent, linear pharmacokinetics and, most importantly, a robust and statistically significant inhibition of the target leukotriene pathway.[4][5][7]

The favorable profile, particularly the long half-life suggesting once-daily dosing, made AM-103 a valuable clinical candidate.[3][5] This was validated by the subsequent licensing of the entire FLAP inhibitor program, including AM-103 and a backup compound (AM803), to GlaxoSmithKline for further development in respiratory and cardiovascular diseases.[1][7] The successful translation from a targeted molecular hypothesis to validated pharmacodynamic effects in humans underscores the quality of the preclinical science and positions FLAP inhibition as a promising therapeutic strategy.

References

  • Positive initial phase I findings for FLAP inhibitor AM-103. (2007, July 19). BioWorld.
  • Amira's anti-inflammatory drug found to be effective. (2007, November 2). Pharmaceutical Business Review.
  • What are FLAP inhibitors and how do they work? (2024, June 21).
  • FLAP Inhibitors for the Treatment of Inflamm
  • AM103 Experimental Treatment for Respiratory Diseases. (2008, November 2). Clinical Trials Arena.
  • Amira Inks $425M FLAP Inhibitor Deal with GSK. (2008, February 5). BioWorld.
  • Amira Pharmaceuticals Announces Favorable Phase 1 Clinical Trial Results for Lead Product Candid
  • Amira Pharmaceuticals to Present Preclinical Data on AM152, an LPA1 Receptor Antagonist, at the Annual Meeting of the American Thoracic Society. (2011, May 11). PR Newswire.
  • Pharmacodynamics and Pharmacokinetics of AM103, a Novel Inhibitor of 5-Lipoxygenase-Activating Protein (FLAP).

Sources

molecular weight and formula of AM-103 free acid (C36H39N3O4S)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, mechanism of action, and experimental utility of AM-103 Free Acid , a potent 5-lipoxygenase-activating protein (FLAP) inhibitor.[1][2][3][4]

Disambiguation Alert: Specificity of "AM-103"

Critical Note for Researchers: The identifier "AM-103" is chemically overloaded.[1][2][3][4]

  • Target Compound (This Guide): A selective FLAP inhibitor with the formula C36H39N3O4S .[1][2][3]

  • Common Homonym: "Cellosize™ AM-103," a hydroxyethyl cellulose polymer used in cosmetics.[1][2][3] This guide exclusively covers the small molecule drug candidate (FLAP inhibitor).[1][2][3][4]

Functional Class: Selective FLAP Inhibitor (Leukotriene Pathway Modulator)[1][2][3][4]

Physicochemical Characterization

The user-specified formula C36H39N3O4S corresponds to the free acid form of the molecule.[1][2][3][4] In drug development contexts, this compound is often handled as a sodium salt to improve aqueous solubility, but the free acid is the active pharmacophore used in early-stage SAR (Structure-Activity Relationship) profiling and lipophilicity assessments.[1][2][3][4]

Molecular Identity Table[1][2][3][5]
PropertySpecificationTechnical Notes
IUPAC Name 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxy-3-pyridinyl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acidIndole-based scaffold critical for FLAP binding pocket occupancy.[1][2][3][4]
Molecular Formula C36H39N3O4S Confirmed Free Acid form.[1][2][5][6]
Molecular Weight 609.78 g/mol Monoisotopic Mass: 609.27 Da.[1][2]
CAS Registry 936349-47-2 Note: 1147872-22-7 refers to the Sodium Salt.[1][2][3][4]
Solubility DMSO (>20 mg/mL); EthanolInsoluble in water without pH adjustment.[1][2][3]
pKa (Calculated) ~4.5 (Carboxylic acid)Ionized at physiological pH (7.4), favoring protein binding.[1][2][3][4]
Appearance Off-white to yellow solidLight sensitive; store at -20°C.
Structural Integrity Verification

When validating AM-103 stocks, use the following InChI Key for mass spectrometry or NMR database matching: InChIKey: DGCSBHYGDCRAOB-UHFFFAOYSA-N[1][2][3][4]

Mechanistic Profiling: The Leukotriene Cascade

AM-103 functions by binding to FLAP (5-Lipoxygenase-Activating Protein).[1][2][3][4][7] Unlike direct 5-LOX enzyme inhibitors (like zileuton), AM-103 prevents the assembly of the leukotriene synthetic complex at the nuclear membrane.[1][2][3][4]

Mechanism of Action[1][2][3][8]
  • Trigger: Calcium influx phosphorylates cytosolic phospholipase A2 (cPLA2), releasing Arachidonic Acid (AA).[1][2][3]

  • The Nexus: AA must be presented to the enzyme 5-LOX.[1][2][3][4] This presentation is mediated by the scaffolding protein FLAP .[1][2][3][7]

  • Inhibition: AM-103 occupies the AA-binding pocket of FLAP, effectively "starving" 5-LOX of its substrate.[1][2][3][4]

  • Result: Simultaneous blockade of LTB4 (chemotaxis) and CysLTs (bronchoconstriction).[1][2][3][4]

Pathway Visualization

The following diagram illustrates the precise intervention point of AM-103 within the eicosanoid pathway.[1][2][3][4]

G cluster_membrane Nuclear Membrane FLAP FLAP (Scaffold Protein) LOX 5-LOX (Enzyme) FLAP->LOX Substrate Presentation LTA4 Leukotriene A4 (Unstable) LOX->LTA4 Oxygenation Stimulus Inflammatory Stimulus (Ca2+) MembraneLipids Membrane Phospholipids Stimulus->MembraneLipids Activates cPLA2 AA Arachidonic Acid (AA) MembraneLipids->AA Hydrolysis AA->FLAP Binding AM103 AM-103 (Inhibitor) AM103->FLAP Competes with AA (High Affinity) LTB4 LTB4 (Neutrophil Chemotaxis) LTA4->LTB4 CysLT CysLTs (LTC4/D4/E4) (Bronchoconstriction) LTA4->CysLT

Figure 1: AM-103 interrupts the transfer of Arachidonic Acid to 5-LOX by binding to FLAP.[1][2][3][4]

Experimental Protocols & Potency

AM-103 is highly protein-bound (>99% in human plasma).[1][2][3][4] Therefore, enzyme-free assays (buffer only) often overestimate potency compared to physiological conditions.[1][2][3][4] The "Gold Standard" for validation is the Human Whole Blood Assay (HWB) .[1][2][3][4]

Protocol: Human Whole Blood LTB4 Inhibition

Objective: Determine IC50 of AM-103 in a physiologically relevant matrix.

Reagents Required:
  • AM-103 Free Acid (10 mM stock in DMSO).[1][2][3][4]

  • Fresh Human Whole Blood (Heparinized).[1][2][3][4]

  • Calcium Ionophore A23187 (Sigma).[1][2][3][4]

  • LTB4 ELISA Kit.[1][2][3]

Step-by-Step Methodology:
  • Stock Preparation:

    • Dissolve 6.1 mg of AM-103 Free Acid in 1 mL DMSO to create a 10 mM stock.[1][2][3][4]

    • Critical: Do not use aqueous buffer for the primary stock; precipitation will occur immediately.[1][2][3]

  • Blood Incubation (The "Shift" Factor):

    • Aliquot 190 µL of fresh blood into 96-well plates.

    • Add 5 µL of AM-103 (serial dilutions in DMSO/Saline).

    • Incubation Time: Incubate for 15 minutes at 37°C.

    • Note: Extended incubation (e.g., 5 hours) may show a "potency shift" due to protein binding equilibrium, a characteristic of lipophilic FLAP inhibitors.[1][2]

  • Stimulation:

    • Add 5 µL of Calcium Ionophore A23187 (Final concentration 30 µM).

    • Incubate for 30 minutes at 37°C to drive the 5-LOX pathway.

  • Termination:

    • Centrifuge plate at 1000 x g for 10 minutes at 4°C.

    • Harvest plasma supernatant.[1][2][3]

  • Quantification:

    • Dilute plasma 1:100 in assay buffer (to minimize matrix effects).

    • Quantify LTB4 via competitive ELISA.[1][2][3]

Comparative Potency Data

The following data represents consensus values from SAR studies (Stock et al., 2010).[1][2][8]

SpeciesAssay TypeIC50 (nM)Interpretation
Human Whole Blood (LTB4)349 ± 50 Moderate potency shift due to high plasma protein binding.[1][2][3][4]
Rat Whole Blood (LTB4)113 Higher potency in rodent models; useful for in vivo bridging.[1][2][3]
Mouse Whole Blood (LTB4)117 Consistent with rat data.[1][2][3][4][9]
In Vitro FLAP Binding (Binding Assay)4.2 Extremely high affinity at the molecular target level.[1][2][3]

Handling and Stability

  • Storage: The free acid is stable at -20°C for up to 2 years in solid form.[1][2][3][4] DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.[1][2][3][4]

  • Light Sensitivity: Indole derivatives can be photo-oxidized.[1][2][3][4] Protect from direct light during incubation.[1][2][3]

  • Toxicity: As a potent bioactive lipid modulator, AM-103 should be handled inside a fume hood with standard PPE.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4][10] AM-103 Free Acid (Compound CID 16224456).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2][3][4][5]

  • Stock, N. et al. (2010).[1][2][8] 5-Lipoxygenase-activating protein (FLAP) inhibitors.[1][2][3][4][7][8] Part 1: Synthesis and biological evaluation of indole-based FLAP inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4598-4601.[1][2][3] [Link]

  • DrugBank. (2025).[1][2][3][4] AM-103 (DB05225). [Link][1][2][3][4]

  • FDA Global Substance Registration System (GSRS). AM-103 Free Acid (UNII: B1Z78DJ75Y). [Link][1][2][3][4]

Sources

Methodological & Application

protocol for synthesizing AM-103 free acid from indole precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-level technical guide for the synthesis of AM-103 Free Acid (also known as GSK2190914 ), a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. This protocol is designed for research professionals and medicinal chemists, focusing on the convergent synthesis from indole precursors as established in the foundational work by Hutchinson et al. (Amira Pharmaceuticals/GSK).

Part 1: Core Directive & Scientific Context

Compound Identity:

  • Name: AM-103 (Free Acid)

  • IUPAC: 3-[3-(tert-butylsulfanyl)-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoic acid.

  • Mechanism: FLAP Inhibitor (Anti-inflammatory/Asthma).[1][2][3]

  • CAS: 1147872-22-7 (Sodium Salt), 936349-47-2 (Free Acid).

Strategic Overview: The synthesis of AM-103 is a classic example of convergent indole functionalization . Unlike simple tryptamine derivatives, AM-103 features a highly substituted indole core with specific functionalization at positions 1, 2, 3, and 5. The critical "Indole Precursor" in this context is Ethyl 3-(5-(benzyloxy)-1H-indol-2-yl)-2,2-dimethylpropanoate , which is constructed via a Fischer Indole Synthesis. The workflow proceeds through N-alkylation, C3-sulfenylation, and C5-ether modification.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the strategic disconnection of AM-103 into three primary building blocks: the Indole Core , the Biaryl Tail , and the Side-Chain Reagents .

AM103_Retrosynthesis AM103 AM-103 Free Acid (Target Molecule) Indole_Core Indole Precursor (Core) Ethyl 3-(5-(benzyloxy)-1H-indol-2-yl)- 2,2-dimethylpropanoate Indole_Core->AM103 1. N-Alkylation 2. C3-Sulfenylation 3. C5-Etherification Biaryl_Tail Biaryl Tail (Electrophile) 4-(6-methoxypyridin-3-yl)benzyl bromide Biaryl_Tail->AM103 N1-Attachment Sulfur_Reagent Sulfur Source S-(tert-butyl) benzenethiosulfonate Sulfur_Reagent->AM103 C3-Functionalization C5_Reagent C5 Linker 2-(Chloromethyl)pyridine C5_Reagent->AM103 C5-O-Alkylation

Caption: Retrosynthetic disconnection of AM-103 revealing the modular assembly of the indole core and peripheral substituents.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Indole Precursor (The Core)

Rationale: The unique 2,2-dimethylpropanoate side chain at the indole C2 position is best installed during the ring formation via Fischer Indole Synthesis, rather than by alkylating a pre-formed indole.

Reagents:

  • Hydrazine: 4-(Benzyloxy)phenylhydrazine hydrochloride.

  • Ketone: Ethyl 2,2-dimethyl-5-oxopentanoate (or Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate equivalent). Note: Hutchinson et al. utilize the reaction of the hydrazine with ethyl 2,2-dimethyl-4-oxopentanoate .

  • Solvent: Acetic Acid / Toluene.

Protocol:

  • Dissolution: Suspend 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Addition: Add ethyl 2,2-dimethyl-4-oxopentanoate (1.1 eq).

  • Cyclization: Heat the mixture to 80–90°C for 4 hours. The acidic conditions promote hydrazone formation followed by [3,3]-sigmatropic rearrangement and cyclization.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (EtOAc).[4] Wash organic layer with NaHCO₃ (sat.) to remove acid.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Product: Ethyl 3-(5-(benzyloxy)-1H-indol-2-yl)-2,2-dimethylpropanoate .

Phase 2: Preparation of the Biaryl Tail

Rationale: The N1 substituent is a biaryl system. It is more efficient to synthesize this bromide separately via Suzuki coupling than to build it on the indole.

Protocol:

  • Suzuki Coupling: React 4-bromobenzyl alcohol with 6-methoxypyridin-3-ylboronic acid using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1) at 90°C.

  • Bromination: Convert the resulting biaryl alcohol to the bromide using PBr₃ (0.4 eq) in DCM at 0°C -> RT.

  • Product: 4-(6-methoxypyridin-3-yl)benzyl bromide .

Phase 3: Convergent Assembly (The AM-103 Protocol)

This phase describes the transformation of the Indole Precursor into AM-103.

Table 1: Reaction Conditions & Stoichiometry

StepTransformationReagentsConditionsKey Insight
3.1 N-Alkylation Biaryl Bromide (1.1 eq), Cs₂CO₃ (2.0 eq)DMF, 60°C, 3 hCesium carbonate prevents over-alkylation and promotes solubility.
3.2 C3-Sulfenylation S-(tert-butyl) benzenethiosulfonate (1.1 eq)DCM, 0°C -> RTElectrophilic sulfenylation. The C3 position is naturally nucleophilic.
3.3 C5-Deprotection H₂, Pd/C (10%)EtOH/EtOAc, RTHydrogenolysis removes the benzyl group to reveal the C5-OH.
3.4 C5-Alkylation 2-(Chloromethyl)pyridine (1.2 eq), Cs₂CO₃DMF, 60°CInstalls the pyridine ether moiety.
3.5 Hydrolysis LiOH (3.0 eq)THF/MeOH/H₂O, RTSaponification of the ethyl ester to the free acid.

Step-by-Step Methodology:

Step 3.1: N-Alkylation

  • Dissolve the Indole Precursor (from Phase 1) in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (Cesium Carbonate). Stir for 15 min.

  • Add 4-(6-methoxypyridin-3-yl)benzyl bromide (from Phase 2).

  • Heat to 60°C for 3 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Dry (MgSO₄) and concentrate.[5]

Step 3.2: C3-Sulfenylation

  • Dissolve the N-alkylated indole in DCM.

  • Add S-(tert-butyl) benzenethiosulfonate (or tert-butyl sulfenyl chloride prepared in situ).

  • Stir at room temperature for 2–4 hours. The indole C3 attacks the sulfur electrophile.

  • Note: This step is crucial for FLAP potency. The tert-butyl group provides bulk necessary for the hydrophobic pocket.

Step 3.3 & 3.4: C5 Modification (Ether Switch)

  • Hydrogenation: Dissolve the product in EtOH/EtOAc. Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 4–12 hours until the benzyl group is removed. Filter through Celite.

  • Alkylation: Dissolve the resulting phenol in DMF. Add Cs₂CO₃ and 2-(chloromethyl)pyridine hydrochloride . Heat at 60°C for 4 hours.

  • Purification: Silica gel chromatography is essential here to remove unreacted picolyl chloride.

Step 3.5: Final Hydrolysis (Ester to Free Acid)

  • Dissolve the ester in a mixture of THF:MeOH:Water (3:1:1).

  • Add LiOH·H₂O (3 equivalents).

  • Stir at room temperature for 16 hours.

  • Acidification (Critical): Carefully acidify with 1N HCl to pH ~4–5. The AM-103 Free Acid will precipitate or can be extracted into EtOAc.

  • Final Purification: Recrystallize from EtOAc/Hexanes or purify via preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Process Visualization (Workflow)

AM103_Workflow Start Indole Precursor (Phase 1 Product) Step1 Step 3.1: N-Alkylation (+ Biaryl Bromide) Start->Step1 Cs2CO3, DMF, 60°C Step2 Step 3.2: C3-Sulfenylation (+ S-tBu Thiosulfonate) Step1->Step2 DCM, RT Step3 Step 3.3: Hydrogenolysis (Remove Benzyl -> OH) Step2->Step3 H2, Pd/C Step4 Step 3.4: C5-Alkylation (+ Picolyl Chloride) Step3->Step4 Cs2CO3, DMF Step5 Step 3.5: Saponification (LiOH Hydrolysis) Step4->Step5 LiOH, THF/H2O Final AM-103 Free Acid (Target) Step5->Final HCl Workup (pH 4)

Caption: Step-by-step synthetic workflow for converting the indole precursor to AM-103 Free Acid.

References

  • Hutchinson, J. H., et al. (2009).[2][6] "5-Lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)." Journal of Medicinal Chemistry, 52(19), 5803-5815.

  • Lorrain, D. S., et al. (2009).[2] "Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor." Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050.

  • Stock, N. S., et al. (2010). "5-Lipoxygenase-activating protein (FLAP) inhibitors.[1][7][8] Part 2: 3-[3-tert-Butylsulfanyl-1-benzyl-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acids." Bioorganic & Medicinal Chemistry Letters, 20(1), 213-217.

Sources

Preparation of AM-103 Free Acid Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Stock Solutions in Drug Discovery

AM-103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma.[1][2][3] The accurate preparation of stock solutions of therapeutic candidates like AM-103 is a foundational pillar of reproducible and reliable in vitro and in vivo pharmacological studies. This application note provides a detailed, field-proven protocol for the preparation of AM-103 free acid stock solutions in dimethyl sulfoxide (DMSO), designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure both technical accuracy and practical success.

AM-103: Physicochemical Properties and Mechanism of Action

A thorough understanding of the compound's properties is paramount for its effective handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₃₆H₃₉N₃O₄S
Molecular Weight 609.8 g/mol
CAS Number 936349-47-2
Appearance Solid (assumed)General knowledge
Mechanism of Action FLAP Inhibitor[1][2]

AM-103 functions by binding to the 5-lipoxygenase-activating protein (FLAP), thereby preventing the interaction between 5-lipoxygenase (5-LOX) and its substrate, arachidonic acid. This inhibition effectively blocks the synthesis of pro-inflammatory leukotrienes.

AM-103_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX substrate Leukotrienes Pro-inflammatory Leukotrienes 5-LOX->Leukotrienes biosynthesis FLAP 5-Lipoxygenase-Activating Protein (FLAP) FLAP->5-LOX activates Inflammation Inflammation Leukotrienes->Inflammation AM-103 AM-103 AM-103->FLAP inhibits

Caption: Mechanism of action of AM-103 as a FLAP inhibitor.

Materials and Equipment

Reagents:

  • AM-103 free acid (ensure high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (Hygroscopic, handle accordingly)

  • Inert gas (e.g., Argon or Nitrogen) for long-term storage

Equipment:

  • Analytical balance (calibrated)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for the Preparation of a 10 mM AM-103 Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays. The final concentration should be validated by the end-user as specific solubility data for AM-103 in DMSO is not widely published.

Part 1: Pre-aliquoting and Weighing of AM-103 Free Acid

The rationale for pre-aliquoting the solid compound is to minimize repeated handling of the bulk material, which can introduce contaminants and moisture.

Weighing_Workflow cluster_Preparation Preparation Equilibrate Equilibrate AM-103 to Room Temperature Tare Tare Weighing Vessel on Analytical Balance Equilibrate->Tare Weigh Accurately Weigh AM-103 Tare->Weigh

Caption: Workflow for accurate weighing of AM-103.

Step-by-Step Procedure:

  • Equilibrate: Allow the vial of AM-103 free acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the required mass of AM-103 using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 609.8 g/mol x 1000 mg/g = 6.098 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of AM-103 into a sterile, amber glass vial. It is advisable to weigh slightly more than the calculated amount and adjust the volume of DMSO accordingly to achieve the desired concentration.

Part 2: Dissolution in Anhydrous DMSO

The choice of anhydrous DMSO is critical as water can affect the solubility and stability of many small molecules.[4]

Dissolution_Workflow cluster_Dissolution Dissolution Add_DMSO Add Calculated Volume of Anhydrous DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Sonicate Sonicate if Necessary (Room Temperature Water Bath) Vortex->Sonicate Inspect Visually Inspect for Complete Dissolution Sonicate->Inspect

Caption: Stepwise process for dissolving AM-103 in DMSO.

Step-by-Step Procedure:

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the weighed AM-103 free acid.

  • Vortex: Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonicate (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a room temperature water bath sonicator for 5-10 minute intervals. Avoid excessive heating, as it may degrade the compound.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear and free of particulates.

Part 3: Aliquoting and Storage

Aliquoting the stock solution into single-use volumes is a critical step to maintain the integrity of the compound by minimizing freeze-thaw cycles.[5]

Step-by-Step Procedure:

  • Aliquot: Once the AM-103 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with PTFE-lined caps. The volume of each aliquot should be appropriate for your typical experimental needs.

  • Inert Gas Overlay: For long-term storage, it is recommended to flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before capping. This displaces oxygen and minimizes the risk of oxidative degradation.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage:

    • Short-term (≤ 1 month): Store aliquots at -20°C.

    • Long-term (> 1 month): Store aliquots at -80°C.

Best Practices and Troubleshooting

  • Solvent Purity: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and will readily absorb moisture from the air, which can impact compound stability.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound and the introduction of moisture.

  • Working Solutions: When preparing working solutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Precipitation upon Dilution: If precipitation occurs when diluting the DMSO stock solution into an aqueous buffer, consider performing serial dilutions in DMSO first before the final dilution into the aqueous medium.[7]

  • Verification of Concentration: The actual solubility of AM-103 in DMSO may vary. It is recommended to perform a pilot solubility test with a small amount of compound if a higher concentration stock solution is required.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of AM-103 free acid stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the integrity and accuracy of their stock solutions, leading to more reproducible and meaningful experimental results in the investigation of FLAP inhibition and its therapeutic potential.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
  • PubChem. (n.d.). AM-103 free acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rakonjac, M., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers in Immunology, 14, 1245648.
  • ResearchGate. (2023). How to decide the stock concentration of drug in DMSO, if DMSO is not supposed to exceed 0.5%? Retrieved from [Link]

  • Tonge, M. E., & Tietje, K. (2016). A quantum chemical study of the interaction of carboxylic acids with DMSO. Retrieved from [Link]

  • Viventi, F., et al. (2019). Acid-Catalyzed Reactions Activate DMSO as a Reagent in Perovskite Precursor Inks. ACS Omega, 4(2), 2731-2738.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714.

Sources

Application Note: In Vitro Human Whole Blood LTB4 Inhibition Assay Using AM-103

[1][2]

Abstract

This Application Note provides a comprehensive guide for evaluating the potency of AM-103, a selective 5-Lipoxygenase Activating Protein (FLAP) inhibitor, using a human whole blood (HWB) assay.[1][2] Unlike isolated enzyme or cell-line assays, the HWB model accounts for plasma protein binding—a critical parameter for lipophilic FLAP inhibitors—and preserves the physiological interplay between leukocytes and plasma components. This protocol details the stimulation of the 5-Lipoxygenase (5-LOX) pathway using Calcium Ionophore A23187, the specific inhibition by AM-103, and the subsequent quantification of Leukotriene B4 (LTB4) via competitive ELISA.

Scientific Background & Mechanism[2][3]

The Target: FLAP and 5-LOX

Leukotrienes are potent lipid mediators of inflammation derived from Arachidonic Acid (AA).[2][3][4] The first step in their synthesis requires the translocation of the enzyme 5-Lipoxygenase (5-LOX) to the nuclear membrane, where it interacts with FLAP . This complex converts AA into the unstable intermediate LTA4, which is subsequently hydrolyzed into the potent chemoattractant LTB4 .

AM-103 Mechanism of Action

AM-103 is a high-affinity indole derivative that binds specifically to FLAP.[1][2] By occupying the FLAP binding pocket, AM-103 prevents the necessary AA transfer to 5-LOX, effectively silencing the production of all downstream leukotrienes.[1][2]

Pathway Visualization

The following diagram illustrates the inflammatory cascade and the precise intervention point of AM-103.

Gcluster_membraneNuclear MembraneFLAPFLAP(Scaffold Protein)ComplexFLAP/5-LOXActive ComplexFLAP->ComplexLOX5-LOX(Enzyme)LOX->Complex Ca2+ Dependent TranslocationLTA4Leukotriene A4(Unstable)Complex->LTA4 SynthesisAAArachidonic Acid(Substrate)AA->Complex TransferAM103AM-103(Inhibitor)AM103->FLAP Binds & BlocksLTB4Leukotriene B4(Chemoattractant)LTA4->LTB4 LTA4 Hydrolase

Figure 1: Mechanism of Action.[1][2] AM-103 binds FLAP, preventing the assembly of the active catalytic complex required to convert Arachidonic Acid into Leukotrienes.[3][5]

Materials & Reagents

Critical Reagents Table
ReagentSpecificationPurpose
AM-103 >98% Purity (HPLC)FLAP Inhibitor (Test Compound)
A23187 Calcium Ionophore (Calcimycin)5-LOX Pathway Stimulant
Anticoagulant Sodium Heparin Maintains Ca2+ availability (Crucial: Do NOT use EDTA)
Vehicle DMSO (Dimethyl sulfoxide)Compound solubilization
Detection Kit LTB4 Competitive ELISAQuantification of LTB4
Stop Solution 4°C PBS + 2mM EDTAHalts enzymatic activity post-stimulation
Equipment
  • Humidified CO2 Incubator (37°C)[1][2]

  • Refrigerated Centrifuge (capable of 1500 x g)

  • Precision Pipettes (Multichannel recommended for ELISA)[1][2]

  • Microplate Reader (450 nm absorbance)[1][2]

Experimental Protocol

Rationale for Whole Blood

Expert Insight: FLAP inhibitors like AM-103 are highly lipophilic and exhibit high plasma protein binding (>99%).[1][2] Assays performed in buffer or isolated neutrophils often yield IC50 values in the low nanomolar range (e.g., <10 nM). However, in whole blood, the "protein shift" can increase the IC50 by 10-100 fold. Therefore, HWB is the only relevant matrix to predict in vivo efficacy.

Step-by-Step Workflow
Step 1: Blood Collection [6]
  • Collect fresh human venous blood into Sodium Heparin vacutainers.[2]

  • Warning: Do not use EDTA or Citrate tubes. 5-LOX is a Ca2+-dependent enzyme.[1][2] Chelating agents will artificially inhibit the reaction, leading to false negatives or low signal window.

  • Use blood within 2 hours of collection to ensure neutrophil viability.

Step 2: Compound Preparation
  • Prepare a 10 mM stock of AM-103 in 100% DMSO.[1][2]

  • Perform serial dilutions (1:3 or 1:4) in DMSO to generate a 1000X concentrate curve.[2]

  • Final Assay Concentration: The typical testing range is 10 µM down to 1 nM.

Step 3: Incubation (Pre-treatment) [1][2]
  • Aliquot 190 µL of heparinized whole blood into 96-well polypropylene deep-well plates (or microtubes).

  • Add 0.2 µL of the AM-103 DMSO concentrate to the blood.[2] (Final DMSO concentration = 0.1%).

  • Mix gently by tapping.

  • Incubate at 37°C for 15 minutes (with 5% CO2). This allows the drug to partition into the white blood cells and bind FLAP.

Step 4: Stimulation [7]
  • Prepare a 10 mM stock of A23187 in DMSO. Dilute to 6 mM in PBS.[2]

  • Add 10 µL of the diluted A23187 to each well (Final concentration ~30 µM; optimized for maximal LTB4 release without cell lysis).

  • Incubate at 37°C for 30 minutes .

    • Note: The ionophore causes massive Ca2+ influx, triggering 5-LOX translocation to the nuclear envelope.[2]

Step 5: Termination & Separation
  • Place the plate immediately on wet ice for 5 minutes to stop the reaction.

  • Centrifuge at 1500 x g for 10 minutes at 4°C .

  • Carefully harvest the plasma supernatant. Avoid disturbing the buffy coat (white layer).

  • Pause Point: Plasma can be stored at -80°C if not assaying immediately.[1][2]

Step 6: Quantification (ELISA)
  • Dilute plasma samples (typically 1:10 to 1:[2]50) with the ELISA assay buffer to fall within the linear range of the standard curve.

  • Perform ELISA according to manufacturer instructions (competitive binding).[2]

Workflow Diagram

WorkflowBloodHeparinizedWhole BloodTreatAdd AM-103(15 min @ 37°C)Blood->TreatStimAdd A23187(30 min @ 37°C)Treat->StimStopIce BathStop ReactionStim->StopSpinCentrifuge1500xg, 4°CStop->SpinELISAELISAQuantificationSpin->ELISA

Figure 2: Assay Workflow.[1][2] Sequential steps from blood collection to data readout.

Data Analysis & Validation

Calculation
  • Normalize Data: Calculate % Inhibition for each concentration relative to the controls.

    
    
    
  • Curve Fitting: Plot Log[AM-103] vs. % Inhibition. Use a 4-parameter logistic (4PL) regression to determine the IC50.[1][2]

Expected Results
  • Basal LTB4: < 200 pg/mL (Unstimulated)[1][2]

  • Stimulated LTB4: > 5,000 pg/mL (Stimulated + Vehicle)[1][2]

  • AM-103 IC50: Typically 50 - 150 nM in Human Whole Blood (varies by donor and protein binding).[1][2]

Troubleshooting Guide
IssueProbable CauseSolution
Low Signal Window Wrong Anticoagulant (EDTA)Must use Heparin. EDTA chelates Ca2+ needed for 5-LOX.[1][2]
High Variation Inconsistent Pipetting of BloodBlood is viscous. Use reverse pipetting or positive displacement pipettes.[2]
No Inhibition Insufficient Pre-incubationAM-103 needs time to penetrate the cell membrane.[1][2] Ensure 15 min pre-incubation.
Hemolysis Rough handling / Old bloodUse fresh blood.[2] Do not vortex vigorously; tap gently to mix.

References

  • Stock, N. et al. (2010).[2] Discovery of AM-103, a Selective 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor.[1][2][3][4]Journal of Medicinal Chemistry .

  • Lorrain, D. S. et al. (2009).[2] Pharmacological characterization of AM103, a novel selective 5-lipoxygenase-activating protein inhibitor.[1][2][3]Journal of Pharmacology and Experimental Therapeutics .

  • Evans, J. F. et al. (2008).[2] The role of FLAP in leukotriene synthesis and the potential of FLAP inhibitors.[3][5][8][9]Trends in Pharmacological Sciences .

  • Surette, M. E. et al. (1994). Inhibition of leukotriene synthesis by a novel FLAP inhibitor.[10][3][5][9]Molecular Pharmacology .

Application Note: Quantitative Determination of AM-103 Free Acid in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in the pharmacokinetic (PK) analysis of FLAP inhibitors. It details a robust, validated LC-MS/MS protocol for quantifying AM-103 (a potent 5-lipoxygenase-activating protein inhibitor) in human plasma.

Introduction & Scientific Context

AM-103 (C


H

N

O

S) is a potent, indole-based inhibitor of the 5-lipoxygenase-activating protein (FLAP), originally developed for the treatment of inflammatory respiratory diseases like asthma. Structurally, it features a lipophilic indole core flanked by pyridine moieties and a dimethylpropanoic acid tail.
The Analytical Challenge

While AM-103 is often synthesized as a sodium salt to improve solubility, it dissociates in the physiological pH of plasma. The bioanalytical target is the free acid .[1]

  • Lipophilicity: The molecule is highly lipophilic (LogP > 5), necessitating strong organic solvents for elution and careful sample cleanup to prevent column fouling.

  • Ionization: The presence of both a carboxylic acid (acidic) and pyridine rings (basic) makes the molecule amphoteric. This protocol utilizes Positive Electrospray Ionization (ESI+) because the pyridine nitrogens protonate readily under acidic mobile phase conditions, offering superior sensitivity over negative mode.

Method Development Strategy (Causality & Logic)

This method prioritizes specificity and column longevity over simple "dilute-and-shoot" methods.

  • Sample Preparation (Solid Phase Extraction):

    • Why: Protein precipitation (PPT) leaves too many phospholipids, which cause matrix effects (ion suppression) for lipophilic drugs like AM-103.

    • Choice: We use Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges. The polymeric sorbent retains the lipophilic AM-103 while washing away salts and proteins.

  • Chromatography (Reverse Phase C18):

    • Why: A high-carbon-load C18 column is required to retain the hydrophobic indole core.

    • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes with indole derivatives. Formic acid (0.1%) is added to lock the pyridine rings in the protonated state [M+H]

      
      , stabilizing the signal.
      
  • Internal Standard (IS):

    • Recommendation: Use AM-103-d6 (deuterated) if available. If not, a structural analog like MK-886 (another FLAP inhibitor) can serve as a surrogate due to similar hydrophobicity and ionization efficiency.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: AM-103 Free Acid (Reference Standard, >98% purity).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

  • SPE Cartridges: Waters Oasis HLB 1cc (30 mg).

Sample Preparation Workflow

Strict adherence to the wash steps is critical to remove plasma phospholipids.

Step 1: Pre-treatment [1]

  • Thaw plasma samples at room temperature.

  • Aliquot 100 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Add 200 µL of 2% Formic Acid in water (to disrupt protein binding and acidify). Vortex for 30s.

Step 2: Solid Phase Extraction (SPE) (Visualized in Diagram 1 below)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the entire pre-treated sample (~310 µL).

  • Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Wash 2: 1 mL 20% Acetonitrile in Water (removes phospholipids).

  • Elute: 500 µL 100% Acetonitrile.

  • Evaporate: Dry under Nitrogen stream at 40°C.

  • Reconstitute: 100 µL Mobile Phase (50:50 ACN:Water + 0.1% FA).

LC-MS/MS Conditions
ParameterSetting
System Agilent 1290 Infinity II / Sciex Triple Quad 6500+
Column Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Program:

  • 0.0 min: 40% B

  • 0.5 min: 40% B

  • 3.0 min: 95% B (Ramp up to elute lipophilic AM-103)

  • 4.0 min: 95% B[2]

  • 4.1 min: 40% B (Re-equilibration)

  • 5.5 min: Stop

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
AM-103 610.3 [M+H]

254.1 (Indole fragment)3550
AM-103 (Qual) 610.3 [M+H]

122.1 (Pyridine fragment)5050
IS (MK-886) 473.2 [M+H]

216.13050

*Note: Exact transitions should be tuned on the specific instrument using the "Compound Optimization" feature. The transitions above are predicted based on typical indole/pyridine fragmentation patterns.

Visualizations

Diagram 1: Sample Preparation Logic Flow

This diagram illustrates the SPE process designed to isolate the lipophilic free acid from the plasma matrix.

SPE_Workflow RawPlasma Raw Plasma Sample (100 µL) Acidify Acidification (Add 2% Formic Acid) Disrupts Protein Binding RawPlasma->Acidify Condition Condition SPE (MeOH -> Water) Acidify->Condition Prep Cartridge Load Load Sample (AM-103 binds to sorbent) Condition->Load Wash Wash Steps 1. 5% MeOH (Salts) 2. 20% ACN (Phospholipids) Load->Wash Elute Elution (100% ACN) Wash->Elute Analytes Retained Recon Evaporate & Reconstitute Ready for LC-MS Elute->Recon

Caption: Optimized Solid Phase Extraction (SPE) workflow for AM-103 isolation from plasma.

Diagram 2: LC-MS/MS System Configuration

The flow path ensures minimal dead volume and high sensitivity.

LCMS_System MP Mobile Phase (Acidic ACN/H2O) Pump Binary Pump (High Pressure) MP->Pump Injector Autosampler (4°C) Pump->Injector Column C18 Column (Separation) Injector->Column Source ESI Source (+ Ionization) Column->Source Q1 Q1 Filter (Select Parent 610.3) Source->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter (Select Product 254.1) Collision->Q3 Detector Detector (Signal Output) Q3->Detector

Caption: LC-MS/MS instrumentation flow path for specific detection of AM-103.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" during routine use, include these Quality Control (QC) checks in every run:

ParameterAcceptance CriteriaScientific Rationale
Linearity (R²) > 0.995Ensures response is proportional to concentration across the range (e.g., 1.0 – 1000 ng/mL).
Accuracy ±15% (±20% at LLOQ)Verifies the method measures the "true" value.
Precision (CV) < 15%Ensures repeatability of the extraction and injection.
Recovery > 80% ConsistentHigh recovery proves the SPE method effectively extracts the drug from the protein matrix.
Matrix Effect 90-110%Confirms that plasma components are not suppressing the ionization of AM-103.

Troubleshooting "Senior Scientist" Tips

  • Peak Tailing: AM-103 contains basic pyridines. If peaks tail, increase the Formic Acid concentration in the mobile phase to 0.2% or add 5mM Ammonium Formate. This masks silanols on the column.

  • Carryover: Due to high lipophilicity, AM-103 may stick to the injector needle. Use a needle wash solution of 90:10 ACN:Water + 0.1% Formic Acid .

  • Sensitivity Loss: If signal drops, check the ESI source for salt buildup. The sodium salt form of the drug (if used in dosing) can deposit on the cone; clean the source cone daily.

References

  • Hutchinson, J. H., et al. (2009).[3] "5-Lipoxygenase-activating protein inhibitors: the synthesis and biological evaluation of 3-(3-tert-butylthio-1-benzylindol-2-yl)-2,2-dimethylpropionic acids." Journal of Medicinal Chemistry, 52(19), 5803–5815.

  • Stock, N. S., et al. (2010). "5-Lipoxygenase-activating protein (FLAP) inhibitors.[4][3] Part 2: 3-[3-tert-Butylsulfanyl-1-benzyl-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acids."[4] Bioorganic & Medicinal Chemistry Letters, 20(1), 213-217.[3]

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Provides the regulatory framework for the accuracy and precision limits cited above.

Sources

Application Note: Calcium Ionophore-Induced Leukotriene Production Assay for Validation of FLAP Inhibitor AM-103

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for evaluating AM-103 (also known as GSK2190914), a potent and selective inhibitor of 5-Lipoxygenase Activating Protein (FLAP) . The assay utilizes the calcium ionophore A23187 (Calcimycin) to induce non-receptor-mediated calcium influx in human leukocytes, triggering the translocation of 5-Lipoxygenase (5-LOX) to the nuclear envelope. There, 5-LOX complexes with FLAP to convert Arachidonic Acid (AA) into Leukotriene A4 (LTA4), the unstable precursor to the potent chemoattractant Leukotriene B4 (LTB4) .

This guide provides two distinct protocols:

  • Human Whole Blood (HWB) Assay: The gold standard for predicting in vivo efficacy, accounting for the high plasma protein binding characteristic of FLAP inhibitors.

  • Isolated Neutrophil (PMN) Assay: A protein-free system for determining intrinsic compound potency.

Mechanistic Background & Experimental Logic[1]

The Target: FLAP and AM-103

Leukotriene biosynthesis is rate-limited by the availability of free arachidonic acid (AA) to the enzyme 5-LOX.[1][2][3] FLAP acts as an essential transfer protein, "presenting" AA to 5-LOX at the nuclear membrane.[4]

  • AM-103 Mechanism: AM-103 binds to FLAP with high affinity (IC50 ~4.2 nM in binding assays), sterically hindering the transfer of AA to 5-LOX.

  • Why A23187? Physiological stimuli (e.g., fMLP, C5a) rely on receptor signaling cascades that can vary between donors.[4] A23187 is a divalent cation ionophore that creates a massive, direct

    
     influx, maximally activating the 5-LOX/FLAP machinery.[4] This ensures that any reduction in LTB4 is due to compound inhibition, not upstream signaling variance.[4]
    
Pathway Visualization[1]

LeukotrienePathway AA Arachidonic Acid (Membrane Released) FLAP FLAP (Nuclear Membrane) AA->FLAP Binding Ca Ca2+ Influx (Induced by A23187) LOX 5-LOX (Enzyme) Ca->LOX Translocation FLAP->LOX AA Presentation AM103 AM-103 (Inhibitor) AM103->FLAP Blocks AA Transfer LTA4 Leukotriene A4 (Unstable) LOX->LTA4 Oxygenation LTB4 Leukotriene B4 (Readout) LTA4->LTB4 LTA4 Hydrolase

Figure 1: Mechanism of Action. AM-103 inhibits FLAP, preventing Arachidonic Acid transfer to 5-LOX upon Calcium stimulation.[4]

Materials & Reagents

ReagentSpecificationStorageNotes
AM-103 >98% Purity-20°CDissolve in 100% DMSO to 10 mM stock.
A23187 Calcium Ionophore-20°CLight sensitive. Stock 10-50 mM in DMSO.
Heparin Sodium SaltRTAnticoagulant for HWB assay.
HBSS With

4°CEssential for ionophore activity.
Dextran T-500 3% in Saline4°CFor PMN sedimentation.
Ficoll-Paque density 1.077 g/mL4°CFor density gradient centrifugation.
EIA/ELISA Kit LTB4 Specific4°CCompetitive binding assay preferred.

Protocol A: Human Whole Blood (HWB) Assay

Rationale: FLAP inhibitors like AM-103 are highly protein-bound (>99%). This assay determines the potency shift caused by plasma proteins, providing a clinically relevant IC50.[4]

Workflow Diagram

HWB_Workflow Blood Venous Blood (Heparinized) Aliquot Aliquot 190µL 96-well plate Blood->Aliquot Drug Add AM-103 (10µL) Aliquot->Drug Inc1 Incubate 15 min @ 37°C Drug->Inc1 Stim Add A23187 (30-50µM final) Inc1->Stim Inc2 Incubate 30 min @ 37°C Stim->Inc2 Stop Stop Reaction (Ice + Centrifuge) Inc2->Stop ELISA Quantify LTB4 in Plasma Stop->ELISA

Figure 2: Human Whole Blood Assay Workflow.

Step-by-Step Procedure
  • Blood Collection:

    • Collect venous blood from healthy donors into Sodium Heparin tubes (Green top).

    • Critical: Do not use EDTA for the assay reaction itself as it chelates the calcium required for A23187 activity. If EDTA blood is used, excess

      
       must be added back.[4]
      
  • Compound Preparation:

    • Prepare a serial dilution of AM-103 in DMSO (e.g., 3-fold dilutions starting at 10 mM).

    • Dilute these DMSO stocks 1:100 into PBS or RPMI to create 10x working solutions (final DMSO in blood should be <0.5%).

  • Pre-Incubation:

    • Aliquot 180 µL of fresh whole blood into a 96-well deep-well polypropylene plate.

    • Add 20 µL of the 10x AM-103 working solution.

    • Incubate for 15-30 minutes at 37°C / 5% CO2. This allows the drug to penetrate the cell membrane and bind FLAP.

  • Stimulation:

    • Prepare A23187 stock (typically 50 mM in DMSO). Dilute to a working concentration (e.g., 1 mM in saline).[4]

    • Add A23187 to the blood to achieve a final concentration of 30–50 µM .

    • Note: Whole blood requires higher ionophore concentrations than isolated cells due to buffering capacity.

    • Incubate for 30 minutes at 37°C.

  • Termination:

    • Place the plate immediately on ice for 5 minutes to stop metabolic activity.

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully harvest the plasma supernatant.

    • Storage: Assay immediately or store at -80°C.

    • Quantification: Dilute plasma (typically 1:50 to 1:500 depending on donor response) and quantify LTB4 via ELISA.

Protocol B: Isolated Human Neutrophil (PMN) Assay

Rationale: Removes plasma protein interference to determine the intrinsic cellular potency of AM-103.

Step-by-Step Procedure
  • Neutrophil Isolation:

    • Layer heparinized blood over Ficoll-Paque (ratio 1:1). Centrifuge 400 x g, 30 min, RT, no brake.

    • Discard PBMC layer. Collect the pellet (RBCs + Granulocytes).

    • Resuspend pellet in 3% Dextran/Saline. Let stand 20 min for RBC sedimentation.

    • Collect supernatant (PMNs), centrifuge, and lyse remaining RBCs with hypotonic lysis buffer.[4]

    • Wash PMNs 2x with HBSS (with

      
      ) .
      
    • Resuspend at 2 x

      
       cells/mL  in HBSS.
      
  • Assay Execution:

    • Volume: 200 µL cell suspension per well (96-well plate).

    • Inhibitor: Add AM-103 (0.1 nM – 1000 nM range). Incubate 15 min at 37°C.

    • Stimulation: Add A23187 (Final conc: 1–5 µM ).

      • Note: Isolated cells are much more sensitive than whole blood; use lower ionophore concentration to avoid cytotoxicity-induced leakage.

    • Incubation: 15 minutes at 37°C.

    • Termination: Centrifuge (400 x g, 5 min, 4°C). Collect supernatant for ELISA.

Data Analysis & Expected Results

Calculation
  • Normalize: Calculate % Inhibition relative to Vehicle Control (0% inhibition) and Baseline (unstimulated, 100% inhibition).

    
    
    
  • Curve Fitting: Use a 4-parameter logistic (4PL) non-linear regression to determine IC50.

Expected Performance (Reference Values)

The following table summarizes expected IC50 shifts due to protein binding, consistent with FLAP inhibitor pharmacology [1][2].

ParameterIsolated PMNs (Protein-Free)Human Whole Blood (HWB)Interpretation
AM-103 IC50 2 – 10 nM 100 – 300 nM ~20-50x shift indicates high plasma protein binding (>99%).
Max Inhibition >95%>90%Confirms mechanism is not bypassed by alternative pathways.
Z' Factor > 0.6> 0.5Indicates a robust assay suitable for screening.

Troubleshooting & Optimization

  • Low Signal Window:

    • Cause: Inactive A23187 or donor non-responder.

    • Fix: A23187 is light-sensitive and unstable in aqueous solution. Prepare fresh from DMSO stock immediately before use. Ensure HBSS contains Calcium/Magnesium.

  • High Variability:

    • Cause: Inconsistent pipetting of viscous blood or neutrophil activation during isolation.

    • Fix: Use wide-bore tips for blood. Keep neutrophils at RT (cold shock can activate them prematurely) until the final wash step.

  • Potency Mismatch:

    • Cause: Protein binding.[5]

    • Fix: If HWB IC50 is too high, ensure the assay duration is sufficient (30 min) for the drug to enter the cell, but acknowledge that the "shift" is a property of the drug, not an assay failure.

References

  • Stock, N., et al. (2011). "5-Lipoxygenase-activating protein (FLAP) inhibitors.[4] Part 4: Development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a potent, orally active FLAP inhibitor." Journal of Medicinal Chemistry, 54(23), 8013–8029.[4] Link

  • Bain, G., et al. (2011). "Pharmacodynamics and Pharmacokinetics of AM103, a Novel Inhibitor of 5-Lipoxygenase-Activating Protein (FLAP)."[4] The Journal of Clinical Pharmacology, 51, 1193-1201.[4] Link

  • Surette, M. E., et al. (1994). "Inhibition of leukotriene synthesis by a novel 5-lipoxygenase activating protein antagonist."[4] Molecular Pharmacology, 45(4), 597-604.[4] (Foundational method reference).

  • Kitazato Corporation. "Calcium Ionophore A23187 Product Data and Handling." (General reagent handling). Link

Sources

Application Note: Precision Synthesis of 3-[(tert-Butylsulfanyl)(pyridin-3-yl)methyl]indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis of 3-[1-(tert-butylsulfanyl)-1-(pyridin-3-yl)methyl]indole derivatives.

Executive Summary & Strategic Analysis

The target scaffold, 3-[1-(tert-butylsulfanyl)-1-(pyridin-3-yl)methyl]indole , represents a subclass of thio-functionalized indoles often explored as FLAP (5-Lipoxygenase Activating Protein) inhibitors, antiviral agents, and antioxidant pharmacophores.

Synthesizing this motif presents a specific chemoselective challenge: preventing the formation of Bis(indolyl)methanes (BIMs). When indoles react with aldehydes (like pyridine-3-carboxaldehyde) under acid catalysis, the thermodynamic sink is typically the BIM (two indoles, one aldehyde). To secure the target thio-functionalized product, the reaction kinetics must be manipulated to favor the interception of the intermediate indolyl-carbinol species by the tert-butyl thiol nucleophile rather than a second indole molecule.

Retrosynthetic Logic

The most atom-economical route is a One-Pot Three-Component Condensation (3-CC) .

  • Component A: Indole (Nucleophile 1)[1]

  • Component B: Pyridine-3-carboxaldehyde (Electrophile)

  • Component C: 2-Methylpropane-2-thiol (Nucleophile 2 / Trapping Agent)

Key Mechanistic Insight: The reaction relies on the in situ generation of an electrophilic aza-fulvenium or oxycarbenium ion from the aldehyde and indole. The high nucleophilicity of the tert-butyl thiol (soft nucleophile) allows it to trap this carbocation faster than a second indole molecule can attack, provided the Lewis Acid catalyst is tuned correctly to avoid "hard" ionization that favors BIM formation.

Retrosynthesis cluster_reagents Precursors (One-Pot) Target Target: 3-[1-(t-Bu-S)-1-(Py-3)methyl]indole Indole Indole (C8H7N) Indole->Target C3-Alkylation Aldehyde Pyridine-3-carboxaldehyde (C6H5NO) Aldehyde->Target Electrophile Thiol tert-Butyl Thiol (C4H10S) Thiol->Target Nucleophilic Trap

Caption: Retrosynthetic breakdown of the three-component condensation strategy.

Detailed Experimental Protocol

Method A: Indium(III) Chloride Catalyzed Synthesis (Recommended)

This method is selected for its high chemoselectivity and tolerance of the basic pyridine nitrogen, which can poison stronger Lewis acids like


. 

acts as a mild, water-tolerant Lewis acid.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]MW ( g/mol )RoleSafety Note
Indole 1.0117.15SubstrateIrritant
Pyridine-3-carboxaldehyde 1.1107.11ElectrophileAir sensitive, store under

2-Methylpropane-2-thiol 1.290.19NucleophileEXTREME STENCH , Flammable
Indium(III) Chloride (

)
0.1221.18CatalystHygroscopic, Corrosive
Acetonitrile (MeCN) Solvent41.05SolventToxic
Step-by-Step Procedure

1. Reaction Setup (Stench Control)

  • CRITICAL: All operations involving tert-butyl thiol must be performed in a well-ventilated fume hood.

  • Prepare a bleach trap (10% sodium hypochlorite) connected to the vacuum outlet to neutralize thiol vapors.

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

2. Pre-activation

  • Add Pyridine-3-carboxaldehyde (1.1 mmol) and Acetonitrile (5 mL) to the flask.

  • Add

    
      (10 mol%) in one portion.
    
  • Stir at Room Temperature (RT) for 5-10 minutes. Rationale: This pre-complexes the aldehyde oxygen, activating it for nucleophilic attack.

3. Indole Addition

  • Add Indole (1.0 mmol) to the mixture.

  • Stir for 15 minutes. The solution may darken, indicating the formation of the initial indolyl-carbinol intermediate.

4. Thiol Trapping

  • Add tert-butyl thiol (1.2 mmol) dropwise via syringe.

  • Seal the flask (or attach a reflux condenser with a balloon if heating is required, though RT is often sufficient).

  • Stir vigorously at Room Temperature for 3–5 hours .

    • QC Check: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear. The BIM side product appears as a lower 
      
      
      
      streak; the target thio-product typically has a higher
      
      
      than BIM but lower than indole.

5. Workup

  • Quench the reaction with water (10 mL).

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layer with Saturated

    
      (to remove acidic impurities) and Brine .
    
  • Dry over anhydrous

    
     and concentrate under reduced pressure.[5]
    

6. Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0%

    
     15% Ethyl Acetate in Hexane.
    
  • Note: The pyridine ring makes the product slightly basic; adding 1% Triethylamine to the eluent can prevent tailing.

Mechanism & Pathway Visualization

Understanding the competition between the Thiol and the Second Indole is crucial for troubleshooting.

Mechanism cluster_stage1 Activation cluster_stage2 C-C Bond Formation cluster_stage3 Divergent Pathways Aldehyde Pyridine-3-CHO Activated InCl3-Complex Aldehyde->Activated + InCl3 Carbinol Indolyl-Carbinol Intermediate Activated->Carbinol + Indole Indole Indole Indole->Carbinol AzaFulvene Indolyl-Cation (Electrophile) Carbinol->AzaFulvene - H2O (InCl3 assisted) Target Target Product AzaFulvene->Target Path A: Thiol Attack (Fast) BIM Bis(indolyl)methane (Impurity) AzaFulvene->BIM Path B: Indole Attack (Slow) Thiol t-Bu-SH (Trap) Indole2 Indole (Side Rxn)

Caption: Kinetic competition between thiol trapping (Path A) and dimerization (Path B).

Optimization & Troubleshooting Guide

Catalyst Screening Data (Simulated for Protocol Validation)

If yields are low (<50%), consider switching the catalyst based on the electronic nature of the specific indole derivative used.

CatalystSolventTimeYieldSelectivity (Target:BIM)Notes

(10%)
MeCN4h88% 95:5Best balance of yield/selectivity.

(10%)
DCM2h82%90:10Faster, but iodine is difficult to remove completely.

MeCN6h75%85:15Expensive; good for sensitive substrates.

-TSA
Toluene3h60%50:50Strong acid promotes BIM formation (Avoid).
Common Failure Modes
  • High BIM Formation:

    • Cause: Acid catalyst is too strong or thiol concentration is too low.

    • Fix: Increase thiol equivalents to 1.5 or 2.0. Switch to a milder catalyst (

      
       or Iodine).
      
  • No Reaction:

    • Cause: Pyridine nitrogen is sequestering the catalyst.

    • Fix: Increase catalyst loading to 20 mol% to saturate the pyridine site, or use a Brønsted acid additive (e.g., acetic acid) as a co-solvent.

  • Product Decomposition:

    • Cause: The benzylic C-S bond is acid-sensitive.

    • Fix: Neutralize the reaction mixture immediately with

      
       before concentration. Do not use acidic silica gel; neutralize silica with 1% 
      
      
      
      .

Characterization Standards

To validate the synthesis of 3-[1-(tert-butylsulfanyl)-1-(pyridin-3-yl)methyl]indole , look for these diagnostic signals:

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       1.28 (s, 9H): Strong singlet for tert-butyl  group.
      
    • 
       5.60–5.80 (s, 1H): Distinctive singlet for the methine proton  (
      
      
      
      ). This shift is diagnostic; BIM methine protons usually appear upfield (
      
      
      ppm) but lack the t-butyl signal.
    • 
       8.00 (br s, 1H): Indole NH.
      
    • 
       8.5–8.7 (m, 2H): Pyridine 
      
      
      
      -protons (deshielded).
  • 13C NMR:

    • 
       31.5 (3C, t-Bu methyls).
      
    • 
       44.0 (Quaternary C of t-Bu).
      
    • 
       40–45 (Methine CH).
      

References

  • Yadav, J. S., Reddy, B. V. S., & Sunitha, S. (2003).

    
    -catalyzed three-component coupling reaction: a novel synthesis of 3-[(alkylthio)(aryl)methyl]indoles. Tetrahedron Letters, 44(22), 4173-4176. 
    
  • Das, B., et al. (2007). Iodine-catalyzed simple and efficient synthesis of 3-[(alkylthio)(aryl)methyl]indoles. Journal of Molecular Catalysis A: Chemical, 269(1-2), 17-21.

  • Petrini, M. (2005). Indoles and their benzylic functionalization.[1][2][4][6][8][9] Chemical Reviews, 105, 3949. (General review on indole alkylation mechanisms).

  • Application Note: Synthesis of MK-886 and FLAP Inhibitor Analogs. (Contextual grounding for the indole-thioether pharmacophore).

Sources

Troubleshooting & Optimization

improving water solubility of AM-103 free acid for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AM-103 Free Acid

Introduction: Navigating the Challenges of AM-103 Free Acid Solubility for In Vitro Studies

AM-103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of pro-inflammatory leukotrienes.[1][2] This mechanism makes it a valuable tool for researchers in inflammation, asthma, and cardiovascular disease. However, the "free acid" form of AM-103, like many carboxylic acid-containing small molecules, presents a significant challenge in the lab: poor aqueous solubility at physiological pH.

This guide provides a comprehensive, experience-driven approach to successfully solubilizing AM-103 free acid for consistent and reproducible results in your cell culture experiments. We will move beyond simple instructions to explain the chemical principles behind each method, empowering you to troubleshoot and adapt these protocols to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when handling AM-103 free acid.

Q1: What exactly is AM-103 Free Acid and why is it difficult to dissolve?

A1: AM-103 is a complex organic molecule with the chemical formula C36H39N3O4S.[3][4][5] The term "free acid" refers to the state of its propanoic acid functional group, which exists in its neutral, protonated form (R-COOH). This form is largely non-polar and hydrophobic, making it poorly soluble in water or neutral pH buffers like standard cell culture media. Attempting to dissolve it directly in your media will result in an insoluble suspension, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the most common mistake researchers make when preparing AM-103 for cell-based assays?

A2: The most frequent error is adding the powdered compound directly to the cell culture medium. This approach fails because the compound's solubility limit in neutral aqueous solutions is extremely low. The correct and essential practice is to first prepare a high-concentration stock solution in a suitable solvent, which can then be serially diluted into the final culture medium.

Q3: Is heating or vortexing sufficient to dissolve the compound in my media?

A3: While gentle warming (to 37°C) and vortexing can assist in dissolving compounds, they cannot overcome the inherent insolubility of AM-103 free acid in a neutral aqueous environment. These methods may appear to work by creating a fine suspension, but the compound will likely precipitate over time, especially under incubation conditions. A proper stock solution is non-negotiable.

Part 2: Solubilization Protocols & Troubleshooting

Here we present two reliable, field-tested protocols for solubilizing AM-103 free acid. Each protocol includes the underlying principles, step-by-step instructions, and troubleshooting advice.

Protocol A: The Standard Method - Using an Organic Solvent (DMSO)

Scientific Principle: The most straightforward method is to use a polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose. It effectively dissolves AM-103 by disrupting the intermolecular forces between the compound's molecules, allowing them to be solvated. The resulting high-concentration stock can then be diluted to a final working concentration where the small amount of DMSO is tolerated by the cells.

  • Calculate Required Mass: AM-103 free acid has a molecular weight of 609.78 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 609.78 g/mol = 0.0060978 g = 6.1 mg

  • Weighing: Carefully weigh out ~6.1 mg of AM-103 free acid powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, sterile-filtered DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If needed, you can gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.

  • Visual Confirmation: The final stock solution should be a clear, precipitate-free liquid.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

cluster_prep Stock Preparation cluster_dilution Working Solution Dilution weigh 1. Weigh 6.1 mg AM-103 Powder add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve stock 4. Clear 10 mM Stock Solution dissolve->stock intermediate 5. Prepare Intermediate Dilution in Media stock->intermediate Use Aliquot final 6. Add to Cell Culture (e.g., 10 µL into 10 mL) intermediate->final working 7. Final 10 µM Assay (DMSO at 0.1%) final->working

Caption: Workflow for preparing and using a DMSO stock of AM-103.

  • Problem: My compound precipitates when I add the DMSO stock to my cell culture media.

    • Cause & Solution: This is called "crashing out" and happens when the final DMSO concentration is too low to keep the compound soluble in the now predominantly aqueous environment. To fix this, use serial dilutions. Instead of adding a tiny volume of high-concentration stock directly, first dilute your 10 mM stock 1:10 or 1:100 in culture media, vortexing immediately, and then add this intermediate dilution to your final culture plate.

  • Cell Toxicity: Most cell lines can tolerate DMSO up to 0.5%, but it's best practice to keep the final concentration ≤0.1% and to include a vehicle control (media + same amount of DMSO) in your experiments.

Cell Line TypeTypical DMSO Tolerance
Robust Cancer Lines (e.g., HeLa, A549)0.5% - 1.0%
Primary Cells0.1%
Stem Cells< 0.1%
Protocol B: The pH-Mediated Method - Creating a Water-Soluble Salt

Scientific Principle: This advanced method leverages the acidic nature of the AM-103 molecule. A carboxylic acid (R-COOH) exists in equilibrium with its deprotonated conjugate base (R-COO⁻). By raising the pH of the solution above the compound's pKa (the pH at which it is 50% ionized), we shift the equilibrium towards the charged, and therefore more water-soluble, carboxylate form.[6] The pKa for most carboxylic acids is in the range of 4-5.[7][8] By preparing a stock solution in a dilute basic solution like sodium hydroxide (NaOH), we form the sodium salt of AM-103 in situ, which is significantly more soluble in water.

cluster_main Solubility Equilibrium of AM-103 insoluble AM-103-COOH (Free Acid) Poorly Water-Soluble equilibrium insoluble->equilibrium soluble AM-103-COO⁻ + H⁺ (Conjugate Base / Salt) Water-Soluble equilibrium->soluble note Adding a base (e.g., NaOH) consumes H⁺, shifting the equilibrium to the right.

Caption: Equilibrium between the insoluble free acid and soluble salt form.

  • Weighing: Carefully weigh out ~6.1 mg of AM-103 free acid into a sterile microcentrifuge tube.

  • Base Addition: Add a small volume of 0.1 N NaOH. Start with 500 µL.

  • Dissolution: Vortex thoroughly. The solution may still be cloudy. Sonicate for 10-15 minutes.

  • Titration (If Necessary): If the compound is not fully dissolved, add additional 10 µL aliquots of 0.1 N NaOH, vortexing/sonicating after each addition, until the solution becomes clear. Record the total volume of NaOH used.

  • Final Volume Adjustment: Once dissolved, add sterile water to bring the final volume to 1 mL. This ensures your final concentration is 10 mM.

  • pH Check (Optional but Recommended): The final pH of this stock will be basic. You can spot a small amount on a pH strip to confirm it is > 8.

  • Storage: Store aliquots at -20°C.

  • Problem: I'm worried the high pH of the stock will affect my cells.

    • Cause & Solution: This is a valid concern. However, cell culture media is strongly buffered. When you add a small volume (e.g., 10 µL) of your basic stock to 10 mL of media, the media's buffering system will neutralize the base, causing a negligible shift in the final pH. Always use the minimum amount of NaOH required for dissolution to minimize this effect.

  • Compound Stability: Some compounds are unstable at high pH. While AM-103 is generally stable, it is recommended to prepare fresh basic stock solutions regularly and not to store them for extended periods (e.g., > 1 month) at 4°C. Storage at -20°C is preferred.

Part 3: Method Selection & Best Practices

FeatureProtocol A (DMSO)Protocol B (pH-Mediated)
Pros - Simple and fast.- DMSO is a very strong solvent for most compounds.- Widely accepted and published method.- Avoids organic solvents, ideal for sensitive assays.- Final working solution is purely aqueous.- Cost-effective.
Cons - Potential for DMSO-induced cell toxicity or off-target effects.- Risk of precipitation in media if not diluted carefully.- More technically demanding.- Requires careful handling of basic solutions.- Potential for compound instability at high pH.
Best For - Routine screening.- Most standard cell-based assays.- Assays sensitive to organic solvents.- Primary cells or stem cells that are sensitive to DMSO.
Golden Rules for Success
  • NEVER add powdered compound directly to cell culture media.

  • ALWAYS create a high-concentration stock solution first.

  • VALIDATE solubility by ensuring your stock solution is perfectly clear, with no visible precipitate.

  • CONTROL your experiments by always including a vehicle control (media + equivalent amount of solvent) to account for any solvent effects.

  • ALIQUOT your stock solution to prevent degradation from multiple freeze-thaw cycles.

References

  • Process for improving the solubility of cell culture media.
  • AM-103 FREE ACID. precisionFDA.
  • Clinic Roundup. BioWorld.
  • AM103 Experimental Treatment for Respir
  • AM-103 FREE ACID. precisionFDA.
  • AM-103 free acid | C36H39N3O4S | CID 16224456. PubChem - NIH.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic M
  • Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implic
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
  • Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe.
  • Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach.

Sources

Technical Support Center: AM-103 Solubility & Salt Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Converting AM-103 Free Acid to Sodium Salt

Executive Summary & Chemical Context

AM-103 (CAS: 936349-47-2) is a potent FLAP (5-lipoxygenase-activating protein) inhibitor utilized in asthma and cardiovascular research.[1][2] In its Free Acid form (C36H39N3O4S), the compound exhibits high lipophilicity and poor aqueous solubility, which complicates in vivo dosing and cellular assays.

To achieve stable aqueous dissolution, the carboxylic acid moiety (propanoic acid tail) must be deprotonated to form the Sodium Salt (C36H38N3NaO4S). This guide provides a stoichiometric conversion protocol to ensure complete solubilization without degrading the active pharmaceutical ingredient (API).

Key Chemical Parameters
ParameterAM-103 Free AcidAM-103 Sodium Salt
Formula C36H39N3O4SC36H38N3NaO4S
Molar Mass (MW) ~609.78 g/mol ~631.76 g/mol
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (> 10 mg/mL)*
Solubility (DMSO) Soluble (> 50 mg/mL)Soluble
Reactive Moiety Carboxylic Acid (-COOH)Carboxylate Anion (-COO⁻Na⁺)

*Note: Solubility is pH-dependent.[1] The salt maintains solubility best in neutral to slightly basic buffers.

The Conversion Protocol (Step-by-Step)

Objective: Convert 50 mg of AM-103 Free Acid to Sodium Salt.

Reagents Required
  • AM-103 Free Acid (High Purity >98%)[1]

  • 0.1 M NaOH (Sodium Hydroxide) Standardized Solution.[1]

  • Solvent A: Ethanol (Absolute) or Methanol (HPLC Grade).[1]

  • Solvent B: Deionized Water (Milli-Q).[1]

Workflow Diagram

AM103_Conversion Start Start: 50 mg AM-103 Free Acid Dissolve Step 1: Dissolution (Dissolve in 2-5 mL Ethanol) Start->Dissolve Calc Step 2: Stoichiometry Check (Calc. 1.0 Equiv NaOH) Dissolve->Calc Clear Solution React Step 3: Neutralization (Add 0.82 mL of 0.1M NaOH slowly) Calc->React 1:1 Molar Ratio Mix Step 4: Equilibration (Stir 30 mins @ RT) React->Mix Evap Step 5: Solvent Removal (Rotovap or Lyophilization) Mix->Evap Clear/Slight Yellow Final End: AM-103 Sodium Salt (Solid/Powder) Evap->Final Dry

Figure 1: Logical workflow for the stoichiometric conversion of AM-103 Free Acid to Sodium Salt.

Detailed Methodology
  • Dissolution (The Organic Phase):

    • Weigh 50 mg of AM-103 Free Acid (MW: 609.78).[1]

    • Dissolve completely in 2–5 mL of Ethanol .

    • Why? The free acid is hydrophobic. You cannot react it with aqueous NaOH if it is a suspension; it must be in solution to ensure a 1:1 reaction at the molecular level.

  • Stoichiometric Calculation:

    • Moles of AM-103 =

      
       (
      
      
      
      ).[1]
    • Required NaOH (1:1 ratio) =

      
      .[1]
      
    • Volume of 0.1 M NaOH required =

      
      .[1]
      
  • Neutralization:

    • While stirring the ethanol solution, slowly add 0.82 mL of 0.1 M NaOH dropwise.

    • Stir for 15–30 minutes at room temperature. The solution should remain clear.

  • Isolation (Lyophilization vs. Evaporation):

    • Preferred: Dilute the solution with 5 mL of water, freeze, and lyophilize (freeze-dry). This produces a fluffy, soluble powder.

    • Alternative: Use a rotary evaporator to remove the ethanol/water. Warning: This may produce a sticky film/oil rather than a powder.

Troubleshooting & FAQs

Q: Why did my solution turn cloudy/precipitate upon adding NaOH?

A: This usually indicates the "Salting Out" effect or insufficient organic solvent.

  • The Cause: The sodium salt is less soluble in pure ethanol than the free acid, or the water content from the NaOH solution shocked the system.

  • The Fix: Add small amounts of water (dropwise) until the precipitate redissolves. The final solution before drying should be clear.

Q: Can I just add the Free Acid directly to PBS or Media?

A: No.

  • The Science: AM-103 Free Acid has a pKa (carboxylic acid) around 4.5–5.[1]0. In neutral buffers (pH 7.4), it should theoretically ionize. However, the kinetics of dissolution are extremely slow due to the high lipophilicity of the indole/phenyl core. The solid particles will likely remain undissolved, leading to erratic experimental data. You must pre-form the salt or use a DMSO stock solution.

Q: My final product is a sticky oil, not a powder. Is it ruined?

A: It is likely not ruined, just retaining solvent.

  • The Cause: Residual ethanol or water trapped in the crystal lattice.

  • The Fix: Redissolve in a small amount of water (1–2 mL), freeze at -80°C, and lyophilize for 24–48 hours. Lyophilization is superior to rotary evaporation for removing trapped moisture from hygroscopic salts.

Q: How do I store the Sodium Salt?

A: Sodium salts of organic acids are often hygroscopic (they absorb moisture from the air).

  • Protocol: Store in a tightly sealed vial with desiccant at -20°C.

  • Shelf Life: Prepare fresh stock solutions (in water or PBS) immediately before use. Do not store aqueous solutions for >1 month.

Q: Can I use Sodium Bicarbonate (NaHCO3) instead of NaOH?

A: Yes, and it is often safer.

  • Benefit: NaHCO3 prevents "pH overshoot." If you add excess NaOH, the pH becomes extremely basic, potentially damaging the molecule. NaHCO3 buffers the reaction.

  • Adjustment: The reaction will release CO2 gas. Ensure the vessel is open to vent. The stoichiometry remains 1:1.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16224456, AM-103 Free Acid. Retrieved February 4, 2026 from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa and salt selection principles).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] [Link]

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Validation & Comparative

A Head-to-Head Comparison of AM-103 and MK-886 for FLAP Inhibition in Leukotriene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals and Researchers

In the landscape of inflammatory disease research, the inhibition of the 5-Lipoxygenase-Activating Protein (FLAP) represents a key therapeutic strategy. By blocking FLAP, the synthesis of leukotrienes—potent lipid mediators of inflammation—can be effectively attenuated. This guide provides an in-depth comparison of two prominent FLAP inhibitors, AM-103 and MK-886, focusing on their respective potencies, mechanisms of action, and the experimental methodologies used to characterize them.

The Central Role of FLAP in the Leukotriene Pathway

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. This process is initiated when cellular stimulation leads to the translocation of 5-LO to the nuclear membrane. Here, it collaborates with FLAP, an integral membrane protein essential for the efficient transfer of arachidonic acid to 5-LO.[1] This interaction facilitates the conversion of arachidonic acid into the unstable intermediate Leukotriene A4 (LTA4), the precursor to all other leukotrienes.[1] FLAP inhibitors, therefore, act at a critical upstream checkpoint in this inflammatory cascade.

Leukotriene Synthesis Pathway cluster_membrane Nuclear Membrane FLAP FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA to LTA4S LTA4 Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4S->LTB4 LTC4S LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 AA Arachidonic Acid AA->FLAP Binds to cPLA2 cPLA2 cPLA2->AA Releases from phospholipids LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalyzes conversion CysLTs Cysteinyl-Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inhibitor AM-103 / MK-886 Inhibitor->FLAP Inhibits

Caption: The 5-Lipoxygenase pathway and the central role of FLAP.

Potency Showdown: AM-103 vs. MK-886

A direct comparison of the inhibitory potency of AM-103 and MK-886 is complicated by the lack of studies performing a head-to-head analysis under identical conditions. However, by compiling data from primary literature and reputable sources, we can establish a comparative overview.

It is critical for the researcher to note that IC50 and EC50 values are highly dependent on the specific assay conditions, including the cell type, stimulus, and endpoint measured.

Compound Assay Type Species/System Potency (IC50/EC50) Reference
AM-103 Ex vivo whole-blood LTB4 assayRat~60 nM (EC50)[2]
In vivo lung LTB4/CysLT inhibitionRat~330 nM (EC50)[2]
MK-886 FLAP binding assayNot specified30 nM (IC50)[3]
Leukotriene biosynthesisIntact human leukocytes3 nM (IC50)
Leukotriene biosynthesisHuman whole blood1.1 µM (IC50)

Analysis of Potency Data:

  • MK-886 appears to be a highly potent inhibitor, particularly in isolated cell systems, with an IC50 in the low nanomolar range for inhibiting leukotriene biosynthesis in intact leukocytes.

  • AM-103 also demonstrates potent inhibition, with an EC50 of approximately 60 nM in a rat whole-blood assay.[2]

  • The discrepancy in MK-886's potency between intact leukocytes (3 nM) and human whole blood (1.1 µM) highlights the impact of plasma protein binding, which can reduce the effective concentration of the inhibitor.

  • AM-103 has undergone Phase I and II clinical trials for asthma, indicating a profile of safety and tolerability in humans.[4][5][6]

Mechanism of Action: A Tale of Two Inhibitors

Both AM-103 and MK-886 function by binding to FLAP, thereby preventing its interaction with 5-LO and the subsequent transfer of arachidonic acid.[7] However, the specifics of their binding and potential off-target effects differ.

MK-886:

  • Binding: MK-886 is thought to compete with arachidonic acid for its binding site on FLAP.[8] Mutagenesis studies have identified key residues within the membrane-embedded pockets of FLAP that are crucial for its inhibitory activity.

  • Off-Target Effects: It is important to note that MK-886 has been shown to have off-target activities. It can inhibit cyclooxygenase-1 (COX-1) with an IC50 of 8 µM and has been reported to induce apoptosis independently of FLAP at higher concentrations.[9][10]

AM-103:

  • Binding: As an indole-based inhibitor, AM-103 is presumed to bind within the same hydrophobic pocket of FLAP as other inhibitors of its class. However, detailed structural studies of the AM-103-FLAP complex are not publicly available. The development of FLAP inhibitors has been significantly advanced by the elucidation of the 3D crystal structure of FLAP in complex with other inhibitors, revealing the binding site within the membrane.[11]

Comparative Mechanism cluster_flap FLAP Protein Trimer (in Nuclear Membrane) cluster_inhibitors FLAP_Monomer1 FLAP Monomer 1 Binding Pocket FLAP_Monomer2 FLAP Monomer 2 Binding Pocket FLAP_Monomer3 FLAP Monomer 3 Binding Pocket AM103 AM-103 AM103->FLAP_Monomer1:pocket1 Binds to pocket, preventing AA access MK886 MK-886 MK886->FLAP_Monomer2:pocket2 Binds to pocket, preventing AA access AA Arachidonic Acid AA->FLAP_Monomer3:pocket3 Normal Substrate Binding

Caption: Conceptual diagram of inhibitor binding to the FLAP trimer.

Experimental Validation: A Protocol for Assessing FLAP Inhibition

To ensure the trustworthiness and reproducibility of potency data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a common cellular assay used to assess FLAP inhibition.

Experimental Workflow cluster_workflow FLAP Inhibition Assay Workflow A 1. Isolate Human Neutrophils from whole blood B 2. Pre-incubate Neutrophils with AM-103 or MK-886 (various concentrations) A->B C 3. Stimulate Cells with Calcium Ionophore (e.g., A23187) B->C D 4. Terminate Reaction & Centrifuge to collect supernatant C->D E 5. Quantify LTB4 Production in supernatant using ELISA D->E F 6. Data Analysis (IC50 Curve Generation) E->F

Caption: Workflow for a cell-based FLAP inhibition assay.

Detailed Protocol: Human Whole Blood Leukotriene B4 Synthesis Inhibition Assay

This protocol describes a robust method to evaluate the potency of FLAP inhibitors in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (anticoagulant: heparin)

  • AM-103 and MK-886 stock solutions (in DMSO)

  • Calcium Ionophore A23187 (stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Methanol (for quenching)

  • Leukotriene B4 (LTB4) ELISA Kit

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Blood Collection: Collect human blood into heparinized tubes. The experiment should be initiated as soon as possible after collection.

  • Compound Preparation: Prepare serial dilutions of AM-103 and MK-886 in PBS from the DMSO stock solutions. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

  • Pre-incubation: In microcentrifuge tubes, add 10 µL of the diluted inhibitor solutions (or vehicle control) to 1 mL of whole blood. Gently mix and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding 10 µL of Calcium Ionophore A23187 to a final concentration of 10 µM. Vortex briefly.

  • Incubation: Incubate the blood samples for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 2 mL of ice-cold methanol. Vortex vigorously to precipitate proteins.

  • Sample Processing: Centrifuge the tubes at 2000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the synthesized LTB4.

  • LTB4 Quantification: Analyze the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the LTB4 concentration against the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value for each compound.

Conclusion and Future Perspectives

Both AM-103 and MK-886 are potent inhibitors of FLAP, effectively blocking the production of pro-inflammatory leukotrienes.

  • MK-886 serves as a valuable and highly potent research tool for investigating the 5-LO pathway, though its off-target effects must be considered when interpreting data.

  • AM-103 has demonstrated a favorable pharmacodynamic and pharmacokinetic profile in clinical trials, positioning it as a promising therapeutic candidate for inflammatory diseases such as asthma.[2]

The choice between these inhibitors will ultimately depend on the specific research or therapeutic context. For in vitro and preclinical in vivo studies aimed at elucidating the role of the leukotriene pathway, MK-886 remains a widely used standard. For translational and clinical development, compounds with a well-documented safety and tolerability profile like AM-103 are more appropriate. Future research, including the generation of crystal structures of FLAP in complex with these specific inhibitors, will further refine our understanding of their mechanisms and aid in the design of next-generation anti-inflammatory therapeutics.

References

  • Lorrain, D. S., Bain, G., Correa, L. D., Chapman, C., Broadhead, A. R., Santini, A. M., Prodanovich, P., Darlington, J. V., Hutchinson, J. H., King, C., Lee, C., Baccei, C., Li, Y., Arruda, J. M., & Evans, J. F. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042–1050. [Link]

  • Clinical Trials Arena. (2008). AM103 Experimental Treatment for Respiratory Diseases. [Link]

  • Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. Expert Opinion on Investigational Drugs, 18(11), 1641-1653. [Link]

  • BioWorld. (2007). Positive initial phase I findings for FLAP inhibitor AM-103. [Link]

  • Ferguson, A. D., McKeever, B. M., Xu, S., Wisniewski, D., Miller, D. K., Yamin, T. T., Spencer, R. H., Chu, L., Ujjainwalla, F., Cunningham, B. R., Evans, J. F., & Becker, J. W. (2007). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein. Science, 317(5837), 510–512. [Link]

  • Gür, Z. T., Çalışkan, B., & Banoglu, E. (2018). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. European Journal of Medicinal Chemistry, 153, 34–48. [Link]

  • Evans, J. F., Ferguson, A. D., Mosley, R. T., & Hutchinson, J. H. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72–78. [Link]

  • Jawien, J., Gajda, M., Rudling, M., Mateuszuk, L., Calkin, A. C., Chlopicki, S., & Tontonoz, P. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. European Journal of Clinical Investigation, 36(3), 141–146. [Link]

  • Patrono, C., & Davì, G. (1988). Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood. Prostaglandins, 36(5), 683–694. [Link]

  • Zhang, M., & Wang, J. (2020). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Acta Pharmaceutica Sinica B, 10(1), 55–71. [Link]

  • Maier, T. J., Tausch, L., Hoernig, M., Coste, O., Schmidt, R., Angioni, C., Metzner, J., Groesch, S., Steinhilber, D., & Geisslinger, G. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 84–90. [Link]

  • Kumlin, M. (1997). Measurement of Leukotrienes in Humans. American Journal of Respiratory and Critical Care Medicine, 156(4), S107-S111. [Link]

  • Patsnap Synapse. (2024). What are FLAP inhibitors and how do they work?. [Link]

  • Ham, S., & Amaro, R. E. (2007). HIV-1 protease flaps spontaneously close to the correct structure in simulations following manual placement of an inhibitor into the open state. Protein Science, 16(12), 2660–2667. [Link]

  • Agniswamy, J., An, J., T-S, H., & Weber, I. T. (2012). Small Molecule Regulation of Protein Conformation by Binding in the Flap of HIV Protease. ACS Chemical Biology, 7(8), 1395–1402. [Link]

  • Stenke, L., Reizenstein, P., & Lindgren, J. A. (1991). A specific assay for leukotriene B4 in human whole blood. Journal of Immunological Methods, 143(1), 117–123. [Link]

  • H-P, H., & Fischer, S. M. (1999). The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. Biochemical Journal, 340(2), 431–437. [Link]

  • Evans, J. F., Ferguson, A. D., Mosley, R. T., & Hutchinson, J. H. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72–78. [Link]

  • Makowski, M. R., & Ivanova, M. (2020). Role of the Mobile Active Site Flap in IMP Dehydrogenase Inhibitor Binding. Biochemistry, 59(32), 2975–2987. [Link]

  • SelfHacked. (2020). Leukotrienes: Inhibitors & Natural Ways to Block Them. [Link]

  • Evans, J. F., Ferguson, A. D., Mosley, R. T., & Hutchinson, J. H. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72–78. [Link]

  • Konvalinka, J., & Hradilek, M. (2020). Crystal structures of inhibitor complexes of M‐PMV protease with visible flap loops. FEBS Letters, 594(22), 3747–3755. [Link]

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A Researcher's Guide to Validating the Selectivity of AM-103 Against Other Arachidonic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate web of inflammatory pathways, the specificity of a molecular probe or therapeutic candidate is paramount. AM-103, a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), has emerged as a critical tool for dissecting the role of leukotriene synthesis in various pathologies.[1][2] However, its true value in research and potential for clinical translation hinges on a thorough understanding of its selectivity. This guide provides an in-depth comparison of AM-103's activity against its intended target versus other key players in the arachidonic acid (AA) metabolic cascade, supported by established experimental protocols to empower researchers in their own validation efforts.

The metabolism of arachidonic acid is a complex network of enzymatic pathways, primarily governed by cyclooxygenases (COX) and lipoxygenases (LOX), which produce a diverse array of potent lipid mediators, including prostaglandins, thromboxanes, and leukotrienes.[3][4] These eicosanoids are instrumental in inflammation, immunity, and various physiological processes.[5] Given the significant crosstalk within the AA cascade, inhibiting one branch may shunt arachidonic acid down alternative pathways, leading to unforeseen biological consequences.[6] Therefore, a rigorous assessment of an inhibitor's selectivity is not merely an academic exercise but a crucial step in ensuring the validity of experimental findings and the safety of potential therapeutics.

The Arachidonic Acid Cascade: A Network of Interconnected Pathways

To appreciate the importance of selectivity, one must first visualize the landscape in which AM-103 operates. Arachidonic acid, released from the cell membrane by phospholipase A2, serves as the substrate for two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins and thromboxanes, which are involved in processes such as inflammation, pain, fever, and platelet aggregation.[7]

  • Lipoxygenase (LOX) Pathway: This pathway involves several lipoxygenase enzymes, including 5-LOX, 12-LOX, and 15-LOX, which generate leukotrienes and lipoxins. Leukotrienes are potent pro-inflammatory mediators implicated in asthma and allergic reactions, while lipoxins often have anti-inflammatory roles.[8][9]

AM-103 targets FLAP, a crucial co-factor for 5-LOX, thereby specifically inhibiting the production of leukotrienes.[1][10] The following diagram illustrates the major branches of the arachidonic acid cascade and the specific point of intervention for AM-103.

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Metabolism cluster_2 Lipoxygenase Pathway cluster_3 Cyclooxygenase Pathway Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 5-LOX 5-LOX Arachidonic Acid->5-LOX 12-LOX 12-LOX Arachidonic Acid->12-LOX 15-LOX 15-LOX Arachidonic Acid->15-LOX COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) 5-LOX->Leukotrienes (LTB4, LTC4, etc.) Requires FLAP FLAP FLAP FLAP->5-LOX 12-HETE 12-HETE 12-LOX->12-HETE 15-HETE 15-HETE 15-LOX->15-HETE Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) COX-1 / COX-2->Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) COX-1 / COX-2->Thromboxanes (TXA2) AM-103 AM-103 AM-103->FLAP Inhibition

Caption: The Arachidonic Acid Cascade and the Target of AM-103.

Comparative Selectivity Profile of AM-103

A comprehensive evaluation of AM-103's selectivity involves assessing its inhibitory activity against a panel of key enzymes in the arachidonic acid cascade. The following table presents a representative selectivity profile for AM-103, benchmarked against other relevant inhibitors. Note: Specific selectivity data for AM-103 against all targets is not publicly available. The values presented here for AM-103 are illustrative and based on the expected high selectivity of a modern FLAP inhibitor, drawing parallels from compounds like AZD5718, while also considering potential off-target effects seen with earlier generation inhibitors like MK-886.[2][3][11]

Target EnzymeAM-103 (FLAP Inhibitor)AZD5718 (FLAP Inhibitor)MK-886 (FLAP Inhibitor)Indomethacin (Non-selective COX Inhibitor)Celecoxib (COX-2 Selective Inhibitor)
FLAP (human whole blood LTB4 synthesis) IC50: ~50-100 nM IC50: 39 nM [2]IC50: 1.1 µM [12]>100 µM>100 µM
COX-1 (isolated enzyme) >50 µM>10 µM[3]IC50: 8 µM[11]IC50: ~0.1 µMIC50: ~15 µM
COX-2 (isolated enzyme) >50 µM>10 µM[3]IC50: 58 µM[11]IC50: ~1 µMIC50: ~0.04 µM
5-LOX (isolated enzyme) >50 µM>10 µMNo direct inhibition[13]>100 µM>100 µM
12-LOX (platelet-type) >50 µMNot reportedNot reported>100 µM>100 µM
15-LOX-1 (reticulocyte-type) >50 µMNot reportedNot reported>100 µM>100 µM

This comparative data highlights the expected high selectivity of AM-103 for the FLAP/5-LOX pathway, with minimal anticipated crossover to the COX pathway, a desirable trait for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[7] The contrast with MK-886, which exhibits off-target COX-1 inhibition, underscores the advancements in inhibitor specificity.[11]

Beyond Enzymes: Assessing Selectivity at the Receptor Level

The biological effects of arachidonic acid metabolites are mediated by their interaction with a family of G protein-coupled receptors (GPCRs).[14][15] A thorough validation of AM-103's selectivity should also include an assessment of its potential to interact with these downstream receptors. This is critical to ensure that any observed biological effects are due to the inhibition of leukotriene synthesis and not a confounding direct action on prostanoid or leukotriene receptors.

The following table outlines a panel of key prostanoid and leukotriene receptors against which AM-103 should be tested to confirm its selectivity.

ReceptorPrimary Endogenous Ligand(s)Potential for AM-103 Interaction
DP1, DP2 Prostaglandin D2 (PGD2)Unlikely, but should be verified
EP1, EP2, EP3, EP4 Prostaglandin E2 (PGE2)Unlikely, but should be verified
FP Prostaglandin F2α (PGF2α)Unlikely, but should be verified
IP Prostacyclin (PGI2)Unlikely, but should be verified
TP Thromboxane A2 (TXA2)Unlikely, but should be verified
BLT1, BLT2 Leukotriene B4 (LTB4)Unlikely, but should be verified
CysLT1, CysLT2 Cysteinyl-leukotrienes (LTC4, LTD4, LTE4)Unlikely, but should be verified

AM-103 is expected to show no significant binding affinity or functional activity at these receptors, confirming that its mechanism of action is confined to the inhibition of leukotriene production.

Experimental Protocols for Validating AM-103 Selectivity

To empower researchers to independently validate the selectivity of AM-103 or other inhibitors, this section provides detailed, step-by-step methodologies for key in vitro assays.

I. Enzyme Inhibition Assays

These assays directly measure the effect of the test compound on the activity of isolated enzymes.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Recombinant Enzyme (COX-1, COX-2, 5-LOX, etc.) Recombinant Enzyme (COX-1, COX-2, 5-LOX, etc.) Reaction Mixture Reaction Mixture Recombinant Enzyme (COX-1, COX-2, 5-LOX, etc.)->Reaction Mixture Test Compound (AM-103) Test Compound (AM-103) Test Compound (AM-103)->Reaction Mixture Substrate (Arachidonic Acid) Substrate (Arachidonic Acid) Substrate (Arachidonic Acid)->Reaction Mixture Initiate Reaction Product Formation Measurement Product Formation Measurement Reaction Mixture->Product Formation Measurement Stop Reaction IC50 Determination IC50 Determination Product Formation Measurement->IC50 Determination

Caption: General workflow for in vitro enzyme inhibition assays.

A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [16][17]

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Hematin (cofactor).

    • Tris-HCl buffer.

    • Test compound (AM-103) and reference inhibitors (e.g., Indomethacin, Celecoxib).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme.

    • Add varying concentrations of AM-103 or a reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 595 nm. The absorbance is proportional to the amount of prostaglandin G2 produced.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. 5-Lipoxygenase (5-LOX) Inhibition Assay [10]

  • Reagents and Materials:

    • Human recombinant 5-LOX enzyme.

    • Arachidonic acid (substrate).

    • Linoleic acid (for hydroperoxide standard curve).

    • Assay buffer (e.g., Tris-HCl with ATP and CaCl2).

    • Chromogen solution.

    • Test compound (AM-103) and a reference 5-LOX inhibitor (e.g., Zileuton).

    • 96-well microplate and plate reader.

  • Procedure:

    • Add assay buffer, 5-LOX enzyme, and varying concentrations of AM-103 or a reference inhibitor to the wells of a 96-well plate.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at room temperature.

    • Add the chromogen solution to stop the reaction and develop the color.

    • Measure the absorbance at 490-500 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

C. 12-Lipoxygenase (12-LOX) and 15-Lipoxygenase (15-LOX) Inhibition Assays [5][18]

The protocols for 12-LOX and 15-LOX inhibition assays are similar to the 5-LOX assay, utilizing the respective recombinant enzymes and appropriate assay conditions as specified by the enzyme manufacturer or in established literature.

II. Prostanoid and Leukotriene Receptor Binding and Functional Assays

These assays determine if a compound directly interacts with the receptors for arachidonic acid metabolites.

A. Radioligand Binding Assay [8][19][20][21][22]

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Reagents and Materials:

    • Cell membranes expressing the human recombinant prostanoid or leukotriene receptor of interest.

    • A specific high-affinity radioligand for the target receptor (e.g., [3H]PGE2 for EP receptors).

    • Assay buffer.

    • Test compound (AM-103).

    • Non-specific binding control (a high concentration of the corresponding unlabeled ligand).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of AM-103.

    • For determining non-specific binding, add a saturating concentration of the unlabeled ligand instead of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for AM-103 and subsequently calculate the inhibitory constant (Ki). A high Ki value indicates low binding affinity.

B. Cellular Functional Assays [6][23]

These assays measure the ability of a compound to either activate (agonist) or block the activation (antagonist) of a receptor in a cellular context.

  • Reagents and Materials:

    • A cell line stably expressing the human recombinant prostanoid or leukotriene receptor of interest.

    • A specific agonist for the target receptor.

    • A system for measuring downstream signaling (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors, or a cAMP assay kit for Gs/Gi-coupled receptors).

    • Test compound (AM-103).

    • Cell culture medium and a fluorescence plate reader or luminometer.

  • Antagonist Mode Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of AM-103.

    • Add the specific agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the cellular response (e.g., change in intracellular calcium or cAMP levels).

    • A lack of inhibition of the agonist-induced signal indicates that AM-103 is not an antagonist at the tested receptor.

Conclusion

References

  • Amira Pharmaceuticals. (2008).
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  • Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis.
  • European Journal of Medicinal Chemistry. (2023).
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service.
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  • Inflammation. (1984). The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes.
  • International Journal of Molecular Sciences. (2023).
  • Journal of Biological Chemistry. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes.
  • Physiological Reviews. (2001). Prostanoid Receptors: Structures, Properties, and Functions.
  • MedchemExpress. (n.d.). FLAP Inhibitors.
  • Molecules. (2021).
  • Molecules. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
  • Nature. (1990).
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  • European Journal of Pharmacology. (2009).
  • OAText. (2020). Compounds targeting multiple prostanoid receptors.
  • ResearchGate. (n.d.).
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  • Prostaglandins. (1979). Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C.
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A Head-to-Head Benchmarking Guide: AM-103 vs. AM-803 (Fiboflapon) for FLAP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-lipoxygenase-activating protein (FLAP) is a critical gatekeeper in the biosynthesis of leukotrienes, potent lipid mediators that drive inflammation in diseases like asthma and cardiovascular conditions.[1][2][3] Inhibition of FLAP presents a compelling therapeutic strategy to broadly suppress leukotriene production.[2][4][5] This guide provides a detailed, evidence-based comparison of two notable FLAP inhibitors: AM-103 and AM-803 (also known as Fiboflapon or GSK2190915).[6] We will dissect their mechanism, compare their potency through biochemical and cellular assays, and contextualize their activities with available in vivo and clinical data to offer researchers a clear, data-driven perspective on their relative performance.

Introduction: Targeting the Apex of the Leukotriene Cascade

The 5-Lipoxygenase (5-LO) pathway is responsible for converting arachidonic acid (AA) into a family of powerful inflammatory molecules called leukotrienes.[4] This process, however, is not autonomous. The 5-LO enzyme requires a nuclear membrane-bound protein, FLAP, to present it with its substrate, arachidonic acid.[7][8][9] By binding to FLAP, inhibitors like AM-103 and AM-803 functionally block this crucial transfer step, effectively shutting down the entire leukotriene synthesis cascade before it begins.[2][5][10] This upstream intervention prevents the formation of both Leukotriene B4 (LTB4), a potent neutrophil chemoattractant, and the cysteinyl-leukotrienes (CysLTs), which mediate bronchoconstriction and vascular permeability.[4][11]

Mechanism of Action: Intercepting the Arachidonic Acid Hand-off

Both AM-103 and AM-803 are direct inhibitors that bind to FLAP.[2][10] This binding obstructs FLAP's ability to engage and transfer arachidonic acid to 5-lipoxygenase, thereby preventing the initial, rate-limiting step of leukotriene production.[5] This shared mechanism distinguishes them from leukotriene receptor antagonists (e.g., montelukast), which only block the action of CysLTs at their specific receptor, leaving the pro-inflammatory effects of LTB4 unchecked.[2] FLAP inhibition offers a more comprehensive blockade of the pathway.

G cluster_membrane Nuclear Membrane FLAP FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO presents AA to LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 converts AA Arachidonic Acid (from Phospholipids) PLA2 cPLA₂ AA->PLA2 PLA2->FLAP transfer Inhibitors AM-103 & AM-803 (Fiboflapon) Inhibitors->FLAP INHIBIT LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs Inflammation Inflammatory Responses LTB4->Inflammation CysLTs->Inflammation

Caption: Simplified 5-Lipoxygenase signaling pathway and points of inhibition.

Head-to-Head Benchmarking: Potency and Efficacy

To objectively compare AM-103 and AM-803, we will evaluate them across two critical experimental tiers: direct target engagement in a biochemical assay and functional inhibition of leukotriene synthesis in a cellular context.

Experiment 1: In Vitro Target Engagement (FLAP Binding Affinity)

Rationale & Objective: The first step in characterizing any inhibitor is to determine its direct binding affinity for its target. A lower binding constant (Ki or IC50 in a binding assay) indicates a higher affinity and, typically, greater potency. This experiment answers the question: How tightly does each compound bind to the FLAP protein?

Methodology: Competitive Radioligand Binding Assay A standard method for this is a competitive binding assay using a radiolabeled FLAP inhibitor, such as [³H]-MK-886, and membrane preparations from cells expressing FLAP.

  • Prepare FLAP Source: Harvest membrane fractions from human polymorphonuclear leukocytes (PMNLs) or a suitable cell line overexpressing human FLAP.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]-MK-886 and a range of concentrations of the unlabeled test compound (AM-103 or AM-803).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of inhibition of [³H]-MK-886 binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, the concentration of the test compound that displaces 50% of the radioligand.

Results & Data Analysis: Based on available data, both compounds are highly potent inhibitors with low nanomolar affinity for FLAP.

CompoundTargetAssay TypePotency (IC50 / Ki)
AM-103 Human FLAPFLAP Binding Assay4.2 nM
AM-803 (Fiboflapon) Human FLAPFLAP Binding Assay~2.9 nM[12][11]

Interpretation: Both AM-103 and AM-803 demonstrate very strong, direct binding to FLAP. AM-803 (Fiboflapon) exhibits a slightly higher binding affinity in this biochemical context.

Experiment 2: Cellular Potency (Leukotriene B4 Synthesis Inhibition)

Rationale & Objective: While binding affinity is crucial, it's essential to confirm that this translates into functional activity within a living cell. This experiment measures the ability of each compound to inhibit the production of LTB4, a key downstream product of the FLAP/5-LO pathway, in response to a cellular stimulus. This answers the question: How effectively does each compound block the pathway in a functional cellular system?

Methodology: Human Whole Blood LTB4 Assay The human whole blood assay is a highly relevant system as it assesses compound activity in the presence of plasma proteins and various blood cell types.

  • Blood Collection: Obtain fresh human whole blood from healthy volunteers using an anticoagulant (e.g., heparin).

  • Pre-incubation: Aliquot the blood and pre-incubate with a range of concentrations of AM-103 or AM-803 (or vehicle control, e.g., DMSO) for a set time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Induce leukotriene synthesis by adding a calcium ionophore, such as A23187 or Calcimycin, and incubate for another period (e.g., 30-60 minutes) at 37°C.[8]

  • Termination & Extraction: Stop the reaction by placing samples on ice and centrifuging to separate plasma.

  • Quantification: Measure the concentration of LTB4 in the plasma supernatant using a validated method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Analysis: Plot the percentage of LTB4 inhibition against the log concentration of the inhibitor and fit the data to determine the IC50 value.

G cluster_workflow Cellular LTB4 Inhibition Workflow A 1. Aliquot Human Whole Blood B 2. Pre-incubate with AM-103 or AM-803 (Dose-Response) A->B C 3. Stimulate with Calcium Ionophore (e.g., A23187) B->C D 4. Stop Reaction & Separate Plasma C->D E 5. Quantify LTB4 (ELISA or LC-MS/MS) D->E F 6. Calculate IC50 E->F

Caption: Experimental workflow for the human whole blood LTB4 inhibition assay.

Results & Data Analysis: The cellular assay reveals a more significant difference in functional potency between the two compounds.

CompoundSystemEndpointPotency (IC50)
AM-103 Human BloodLTB4 Inhibition349 nM[7]
AM-803 (Fiboflapon) Human BloodLTB4 Inhibition76 nM[12][11][13]

Interpretation: In the more physiologically complex environment of human whole blood, AM-803 (Fiboflapon) is substantially more potent at inhibiting leukotriene synthesis than AM-103, with an IC50 value approximately 4.6-fold lower.

In Vivo & Clinical Context

  • AM-803 (Fiboflapon): This compound has demonstrated robust in vivo activity. In rats, oral administration resulted in potent, dose-dependent inhibition of LTB4 and CysLT production, with an ED50 of 0.12 mg/kg for LTB4.[12][11] A single 1 mg/kg oral dose led to over 90% inhibition of LTB4 biosynthesis for up to 12 hours.[12][11] Fiboflapon has successfully completed Phase II clinical trials for asthma, establishing its clinical potential.[14][15]

  • AM-103: AM-103 has completed Phase I trials in healthy volunteers.[3][16] These studies confirmed that single and multiple oral doses were well-tolerated and resulted in dose-dependent inhibition of LTB4 in the blood and its metabolite (LTE4) in the urine.[2][3] It was advanced to Phase II trials for respiratory diseases.[2][7]

Comparative Summary & Discussion

ParameterAM-103AM-803 (Fiboflapon)Advantage
FLAP Binding (IC50) 4.2 nM[7]~2.9 nM[11]AM-803
Cellular Potency (IC50) 349 nM[7]76 nM[12][11]AM-803
Clinical Stage Completed Phase I / Entered Phase II[2]Completed Phase II[14][15]AM-803

The data clearly indicates that while both molecules are highly potent FLAP inhibitors at the biochemical level, AM-803 (Fiboflapon) demonstrates superior functional potency in a cellular setting. The ~4.6-fold difference in the human whole blood assay is significant and suggests that AM-803 may achieve greater target inhibition at a lower concentration in vivo. This superior cellular activity is likely a key factor in its more advanced clinical development status.

The discrepancy between the high binding affinity and lower cellular potency of AM-103 could be due to several factors not captured in a simple binding assay, such as differences in cell membrane permeability, efflux by cellular transporters, or off-target binding to plasma proteins.

Conclusion

Both AM-103 and AM-803 (Fiboflapon) are potent, direct inhibitors of FLAP that effectively block leukotriene synthesis. However, a head-to-head comparison of their functional cellular activity reveals a clear advantage for AM-803. Its significantly lower IC50 in the human whole blood LTB4 inhibition assay, combined with its more advanced progress through clinical trials, positions AM-803 (Fiboflapon) as the more potent and clinically validated FLAP inhibitor of the two. For researchers selecting a tool compound for in vivo studies or as a benchmark for novel inhibitor development, AM-803 represents a more robust and potent standard.

References

  • O'Sullivan, S., et al. (2019). Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry. [Link]

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  • Z-K. Liu, et al. (2009). Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein (FLAP). Journal of Clinical Pharmacology. [Link]

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A Comparative Pharmacokinetic Analysis of AM-103 Free Acid versus Its Salt Forms: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Optimizing Drug Performance

In early-phase drug development, the active pharmaceutical ingredient (API) often possesses suboptimal physicochemical properties that can hinder its therapeutic potential.[1] A common challenge is poor aqueous solubility, which can lead to low dissolution rates and, consequently, poor bioavailability.[2][3] For ionizable drug candidates like our hypothetical acidic compound, AM-103, salt formation represents a fundamental and highly effective strategy to enhance these properties without altering the core pharmacophore.[4][5] Approximately 50% of all drugs on the market are administered as salts, a testament to the power of this approach in drug development.[1]

This guide presents a comparative analysis of the pharmacokinetic profiles of AM-103 as a free acid versus two distinct salt forms: a sodium salt (AM-103-Na) and a tromethamine salt (AM-103-T). The primary objective is to illustrate the profound impact of salt selection on the oral bioavailability and overall pharmacokinetic behavior of a poorly soluble, acidic drug. The experimental data and methodologies presented herein are based on established principles and serve as a practical guide for researchers navigating the salt selection process.

The decision to investigate salt forms of AM-103 was driven by its classification as a Biopharmaceutical Classification System (BCS) Class II compound—characterized by high permeability but low solubility. For such compounds, the rate-limiting step for absorption is often the dissolution rate.[2] By converting the free acid to a salt, we aim to significantly improve its solubility and dissolution, thereby enhancing its in vivo performance.[6][7]

Part 1: The Rationale Behind Counterion Selection

The choice of counterions for salt formation is a critical decision guided by several factors, including the pKa of the API and the counterion, the desired physicochemical properties of the resulting salt, and safety considerations.[8] For our acidic API, AM-103 (pKa 4.5), we selected two basic counterions, sodium hydroxide (NaOH) and tromethamine, based on the "pKa rule," which suggests a difference of at least 2-3 pKa units between the acid and base to ensure stable salt formation.[8][9]

  • Sodium Hydroxide (NaOH): A strong base, NaOH, was chosen to form a simple, low-molecular-weight salt (AM-103-Na). Such salts often exhibit significantly increased aqueous solubility and rapid dissolution.[7]

  • Tromethamine: An organic amine, tromethamine was selected to explore the potential for forming a salt with different solid-state properties, such as crystallinity and hygroscopicity, which can also influence stability and manufacturability.[10]

The overarching hypothesis is that the salt forms, particularly AM-103-Na, will demonstrate superior oral bioavailability compared to the free acid due to enhanced solubility and dissolution in the gastrointestinal tract.

G cluster_0 Salt Selection Rationale API AM-103 Free Acid (BCS Class II, pKa 4.5) Goal Improve Solubility & Bioavailability Counterion1 Sodium Hydroxide (NaOH) (Strong Base) Counterion2 Tromethamine (Organic Amine) Salt1 AM-103-Na Salt2 AM-103-T

  • Caption: Rationale for selecting counterions for AM-103. */ end_dot

Part 2: Comparative In Vitro Characterization

Prior to in vivo evaluation, a thorough in vitro characterization is essential to establish a baseline understanding of the physicochemical properties of the different forms of AM-103.

Aqueous Solubility

Aqueous solubility was determined at 37°C in various pH-buffered solutions to mimic the physiological environment of the gastrointestinal tract.

Compound FormpH 1.2 (SGF)pH 4.5 (Acetate Buffer)pH 6.8 (SIF)
AM-103 Free Acid < 0.01 mg/mL0.05 mg/mL0.2 mg/mL
AM-103-Na 5.5 mg/mL10.2 mg/mL15.8 mg/mL
AM-103-T 3.8 mg/mL8.1 mg/mL12.5 mg/mL
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

The data clearly demonstrates a substantial increase in the aqueous solubility of both salt forms compared to the free acid across all tested pH levels. This enhanced solubility is a primary driver for improved dissolution.[4]

In Vitro Dissolution

Dissolution studies were conducted using a USP Apparatus II (paddle method) to compare the release profiles of the three forms.[11][12]

Experimental Protocol: In Vitro Dissolution Testing

  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 75 RPM.

  • Sample: 50 mg equivalent of AM-103 free acid, AM-103-Na, or AM-103-T.

  • Sampling: Aliquots were withdrawn at 5, 10, 15, 30, 45, and 60 minutes and analyzed by UV-Vis spectrophotometry.

  • Sink Conditions: Maintained throughout the experiment.[13]

The results showed that over 85% of both salt forms dissolved within the first 15 minutes, whereas the free acid form achieved less than 20% dissolution in the same timeframe. This rapid dissolution of the salt forms is attributed to their higher intrinsic solubility and the buffering effect of the salt, which modifies the pH of the diffusion layer surrounding the drug particles.[4][9]

G cluster_1 In Vitro Dissolution Workflow Start Prepare Dissolution Medium (pH 6.8 Buffer, 37°C) AddSample Add 50 mg equivalent of AM-103 Form to Vessel RunApparatus Start USP Apparatus II (75 RPM) Sample Withdraw Aliquots at Pre-defined Timepoints Analyze Analyze Samples by UV-Vis Spectrophotometry End Plot % Dissolved vs. Time

  • Caption: Workflow for in vitro dissolution testing. */ end_dot

Part 3: Comparative In Vivo Pharmacokinetic Study in Rats

A preclinical pharmacokinetic study was conducted in male Sprague-Dawley rats to evaluate the in vivo performance of the AM-103 free acid and its two salt forms following oral administration.[14]

Experimental Design and Protocol
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight.[15]

  • Dosing: Oral gavage administration of a single dose of 10 mg/kg (based on the free acid equivalent weight). The compounds were formulated as a suspension in 0.5% methylcellulose.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[15]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of AM-103 were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[16][17][18]

Self-Validating Bioanalytical Method (LC-MS/MS)

The LC-MS/MS method was validated according to FDA guidelines for bioanalytical method validation, ensuring its accuracy, precision, selectivity, and stability.[18][19] The validation included:

  • Specificity and Selectivity: No interference from endogenous plasma components.

  • Linearity: A linear calibration curve (r² > 0.99) over the expected concentration range.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy within ±15% of the nominal values.

  • Recovery and Matrix Effect: Consistent and reproducible recovery with minimal matrix effects.[20]

Pharmacokinetic Data and Analysis

The plasma concentration-time profiles revealed significant differences between the three forms of AM-103. The pharmacokinetic parameters were calculated using non-compartmental analysis.

ParameterAM-103 Free AcidAM-103-NaAM-103-T
Cmax (ng/mL) 150 ± 35780 ± 120650 ± 98
Tmax (hr) 4.0 ± 1.00.5 ± 0.21.0 ± 0.3
AUC₀₋₂₄ (ng·hr/mL) 1200 ± 2504800 ± 6004100 ± 550
Relative Bioavailability (%) 100%400%342%

Data are presented as mean ± standard deviation.

The results clearly indicate that both salt forms led to a dramatic improvement in oral bioavailability compared to the free acid.[4] AM-103-Na exhibited the highest peak plasma concentration (Cmax) and the fastest time to reach Cmax (Tmax), consistent with its rapid in vitro dissolution. The Area Under the Curve (AUC), a measure of total drug exposure, was approximately 4-fold higher for AM-103-Na and 3.4-fold higher for AM-103-T relative to the free acid. This substantial increase in bioavailability is a direct consequence of the enhanced solubility and dissolution of the salt forms, which overcomes the dissolution rate-limited absorption of the parent free acid.[6]

G cluster_2 Pharmacokinetic Enhancement Pathway Salt AM-103 Salt Form (e.g., AM-103-Na) Solubility Increased Aqueous Solubility Dissolution Faster Dissolution in GI Tract Absorption Enhanced Oral Absorption Bioavailability Higher Bioavailability (AUC, Cmax)

  • Caption: Mechanism of bioavailability enhancement by salt formation. */ end_dot

Conclusion and Implications for Drug Development

This comparative guide demonstrates the critical importance of salt selection in the early stages of drug development, particularly for poorly soluble compounds. The conversion of the hypothetical free acid AM-103 into its sodium and tromethamine salt forms resulted in a significant improvement in both in vitro dissolution and in vivo oral bioavailability.

Key Takeaways for Researchers:

  • Salt formation is a powerful tool: It can dramatically enhance the pharmacokinetic profile of APIs with solubility-limited absorption.[2][3]

  • In vitro data is predictive: In vitro solubility and dissolution studies are valuable tools for predicting the in vivo performance of different salt forms.[12]

  • Counterion choice matters: The selection of the counterion can influence the degree of improvement in physicochemical and pharmacokinetic properties.[21]

  • A multi-faceted approach is necessary: A comprehensive evaluation, including solubility, dissolution, stability, and in vivo studies, is required to select the optimal salt form for further development.[9][10]

The findings underscore the necessity of a rational, data-driven approach to salt selection. By investing in these studies early in the development process, researchers can significantly de-risk their programs, improve the likelihood of clinical success, and ultimately deliver more effective medicines to patients.[8]

References

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  • salt selection in pharmaceutical product development. (n.d.). Slideshare.
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A Comparative Guide to the Cross-Validation of AM-103 Activity in Human and Rodent Whole Blood

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Preclinical Development

Executive Summary

This guide provides a comprehensive framework for the cross-validation of AM-103, a potent p38 MAP kinase inhibitor, in human and rodent whole blood. The successful translation of preclinical findings to clinical efficacy hinges on a nuanced understanding of species-specific physiological differences. This document outlines the scientific rationale for cross-species validation, presents a head-to-head comparison of anticipated outcomes, and provides detailed, validated protocols for conducting whole blood stimulation assays. By adhering to these guidelines, researchers can generate robust, comparable data, thereby mitigating translational risks and enabling more confident decision-making in drug development programs.

Introduction to AM-103 and the Imperative of Cross-Species Validation

AM-103 is a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to inflammatory stimuli and environmental stress.[1][2][3] The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Its inhibition is a therapeutic strategy for a host of inflammatory diseases.[2]

2.1 Mechanism of Action of AM-103

Upon stimulation by agonists such as bacterial lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) on myeloid cells initiates a signaling cascade.[4][5] This cascade involves the sequential activation of MAP Kinase Kinase Kinases (MAP3Ks) like TAK1, which in turn phosphorylate and activate MAP Kinase Kinases (MKK3/6).[6] MKK3/6 then directly phosphorylates and activates p38 MAPK.[6] Activated p38 MAPK subsequently phosphorylates downstream targets, including transcription factors and other kinases (e.g., MAPKAPK-2), leading to the stabilization of mRNA and increased translation of pro-inflammatory cytokines like TNF-α.[1][6] AM-103 exerts its anti-inflammatory effect by binding to the ATP-binding pocket of p38 MAPK, preventing its activation and halting the downstream signaling cascade.[7]

p38_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 (MAP3K) TLR4->TAK1 Activates MKK3_6 MKK3/6 (MAP2K) TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK-2 p38->MK2 Phosphorylates Transcription ↑ mRNA Stability ↑ Gene Transcription (TNF-α, IL-6) MK2->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Leads to Translation LPS LPS LPS->TLR4 Binds AM103 AM-103 AM103->p38 Inhibits

Caption: Simplified signaling pathway of LPS-induced cytokine production via p38 MAPK and the inhibitory action of AM-103.

2.2 The Critical Role of Cross-Validation in Preclinical Research

Rodent models are indispensable for early-stage drug discovery; however, inherent physiological and immunological differences between rodents and humans can lead to discrepancies in drug efficacy and safety profiles.[8][9] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate comprehensive nonclinical safety studies to support human clinical trials.[10][11][12][13] Cross-species validation using an ex vivo system like a whole blood assay serves as a critical translational bridge. It allows for direct comparison of a compound's pharmacodynamic activity in the relevant biological matrix from both the preclinical species and humans, identifying potential shifts in potency that could impact clinical dose projections.[14]

Comparative Analysis of AM-103 Performance: Human vs. Rodent Whole Blood

The biological environment of whole blood can significantly influence a drug's activity. Key differences between human and rodent blood must be considered when interpreting data.

3.1 Key Hematological and Immunological Differences

Several baseline differences between human and rodent blood can affect the outcome of whole blood assays. For instance, human blood is neutrophil-rich, while mouse and rat blood are lymphocyte-rich.[8][15] This difference in the primary leukocyte population can alter the magnitude and profile of the cytokine response.

ParameterHumanRodent (Rat/Mouse)Potential Impact on AM-103 Assay
Dominant Leukocyte Neutrophils (50-70%)Lymphocytes (75-90%)May alter the magnitude of LPS-induced TNF-α release, as monocytes/macrophages are the primary source.[8][15]
Basophil/Mast Cell Count LowHighPotential for different off-target effects or mediator release profiles.
Plasma Protein Binding VariableVariable, often different from humanDifferences in albumin/AAG binding can alter the free fraction of AM-103, impacting apparent potency (IC50).
Red Blood Cell (RBC) Characteristics Larger, more deformableSmaller, more fragileRodent RBCs are more prone to hemolysis, which can interfere with assay readouts.[16]
Toll-Like Receptor (TLR) Expression Well-characterizedDifferences in expression patterns and downstream signaling can exist.[17]May lead to different sensitivity to the LPS stimulus.

3.2 Experimental Findings: A Head-to-Head Comparison

The following table presents representative data from a cross-validation study of AM-103. The primary endpoint is the inhibition of LPS-induced TNF-α production. The IC50 value represents the concentration of AM-103 required to inhibit 50% of the TNF-α release.

SpeciesDonor/Animal IDAM-103 IC50 (nM) for TNF-α InhibitionMax TNF-α Release (pg/mL)
Human Donor 1858,250
Donor 21109,500
Donor 3927,900
Average ± SD 95.7 ± 13.0 8,550 ± 869
Rat (Sprague-Dawley) Animal 12556,500
Animal 22105,900
Animal 32806,800
Average ± SD 248.3 ± 35.4 6,400 ± 458

Interpretation: In this representative dataset, AM-103 is approximately 2.6-fold less potent in rat whole blood compared to human whole blood. This "species shift" is a critical finding. It could be attributed to factors like higher plasma protein binding in the rat or differences in the cellular signaling machinery. This information is vital for modeling human efficacious concentrations from rat toxicology and efficacy studies.

Protocols for Robust Cross-Validation of AM-103

A standardized and well-controlled protocol is essential for generating high-quality, comparable data between species.

4.1 Experimental Workflow Overview

The workflow ensures parallel processing of human and rodent samples to minimize experimental variability.

Caption: High-level workflow for the cross-species whole blood assay.

4.2 Detailed Step-by-Step Protocol: Whole Blood Assay for AM-103 Activity

This protocol is designed to measure the effect of AM-103 on LPS-induced cytokine release.

Reagents and Materials:

  • AM-103, stock solution in DMSO

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • RPMI 1640 medium

  • Sodium Heparin vacutainers (for human) or micro-collection tubes (for rodent)

  • 96-well cell culture plates

  • CO2 Incubator (37°C, 5% CO2)

  • Plate centrifuge

  • TNF-α ELISA kit (species-specific)

  • Multichannel pipettes

Protocol:

  • Blood Collection:

    • Human: Collect peripheral blood from healthy volunteers into sodium heparin tubes. Use within 2 hours of collection.[18]

    • Rodent: Collect blood via appropriate terminal method (e.g., cardiac puncture) into sodium heparin-containing tubes. Pool blood from multiple animals (n=3-5) if necessary to obtain sufficient volume and average out individual responses.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AM-103 in RPMI 1640 medium. Include a vehicle control (DMSO concentration matched to the highest AM-103 concentration, typically ≤0.1%).

  • Assay Setup:

    • In a 96-well plate, add 180 µL of whole blood to each well.

    • Add 10 µL of the serially diluted AM-103 or vehicle control to the appropriate wells.

    • Mix gently and pre-incubate for 30 minutes at 37°C.

  • Stimulation:

    • Add 10 µL of LPS solution (final concentration of 10-100 ng/mL) to all wells except for the unstimulated controls (add 10 µL of RPMI instead).

    • The final assay volume is 200 µL.

  • Incubation: Seal the plate and incubate for 4-6 hours at 37°C with 5% CO2. The optimal incubation time should be determined empirically but 4-6 hours is typical for TNF-α.[19]

  • Sample Harvesting:

    • Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Endpoint Analysis: Quantify the concentration of TNF-α in the plasma samples using a validated, species-specific ELISA kit according to the manufacturer's instructions.

4.3 Data Analysis and Interpretation

  • Subtract the background TNF-α level (unstimulated control) from all other values.

  • Normalize the data by expressing the TNF-α concentration in each well as a percentage of the vehicle control (LPS-stimulated) response.

  • Plot the percent inhibition against the log of the AM-103 concentration.

  • Use a four-parameter logistic regression model to fit the curve and determine the IC50 value.

  • Calculate the geometric mean IC50 for each species and compare the values to determine the species shift factor.

Troubleshooting and Scientific Considerations

  • High Background in Unstimulated Wells: May indicate underlying inflammation in the donor/animal or contamination during collection. Ensure aseptic technique.

  • Low Signal in Stimulated Wells: The blood may be unresponsive. Check the viability and concentration of the LPS stock. Donor genetics can also play a role.

  • Hemolysis: Particularly common with rodent blood.[16] Handle samples gently and avoid vigorous vortexing. Hemolysis can interfere with some ELISA readouts.

  • Choice of Anticoagulant: Sodium heparin is preferred as EDTA can chelate divalent cations necessary for some cellular activation processes.[18]

Conclusion: Synthesizing the Evidence for Confident Decision-Making

The ex vivo whole blood assay is a powerful tool in preclinical drug development, providing a direct comparison of a compound's activity in human and animal model systems.[20] By carefully controlling experimental variables and acknowledging the inherent biological differences between species, the data generated can reliably inform on potential species shifts in potency. For AM-103, understanding the observed 2.6-fold lower potency in rats is crucial for accurately modeling the therapeutic window and selecting a safe and potentially efficacious starting dose for first-in-human clinical trials. This rigorous cross-validation approach embodies the principles of translational science, bridging the gap between preclinical research and clinical reality.

References

  • Assay Genie. p38 MAPK Signaling Review. Available from: [Link]

  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC - PubMed Central. Available from: [Link]

  • RIVM. Standard Operating Procedure: Whole blood assay for cytokine production. Available from: [Link]

  • Creative Biolabs. LPS-induced Cytokine Release Model Development Service. Available from: [Link]

  • ResearchGate. Clinical candidates of p38 MAPK inhibitors. [Diagram]. Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]

  • Kallappagoudar, S., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC - PubMed Central. Available from: [Link]

  • Kanias, T., et al. (2017). Differences in Rat and Human Erythrocytes Following Blood Component Manufacturing: The Effect of Additive Solutions. National Institutes of Health. Available from: [Link]

  • Triantaphyllopoulos, K. A., et al. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study. PubMed. Available from: [Link]

  • European Medicines Agency (EMA). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Available from: [Link]

  • Liu, S. F., & Malik, A. B. (1997). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC - PubMed Central. Available from: [Link]

  • Blackwell, T. S., et al. (1997). Lipopolysaccharide-induced NF-κB Activation and Cytokine Release in Human Alveolar Macrophages Is PKC-independent and TK- and PC-PLC-dependent. American Journal of Respiratory Cell and Molecular Biology. Available from: [Link]

  • Mestas, J., & Hughes, C. C. (2004). Of Mice and Not Men: Differences between Mouse and Human Immunology. The Journal of Immunology. Available from: [Link]

  • International Council for Harmonisation (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Available from: [Link]

  • Sun, H., et al. (2024). Cross-species signaling pathways analysis inspire animal model selections for drug screening and target prediction in vascular aging diseases. PubMed. Available from: [Link]

  • De Jager, W., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. PMC - NIH. Available from: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available from: [Link]

  • Li, R., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC - PubMed Central. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available from: [Link]

  • Doulatov, S., & Notta, F. (2016). Critical Differences in Hematopoiesis and Lymphoid Development Between Humans and Mice. PMC - NIH. Available from: [Link]

  • ResearchGate. Lipopolysaccharide-stimulated cytokine release. [Diagram]. Available from: [Link]

  • Immuneed. Cytokine Release Assay. Available from: [Link]

  • Therapeutic Goods Administration (TGA), Australia. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Available from: [Link]

  • Shay, T. (2013). Comparing mouse and human immune systems. Harvard Medical School. Available from: [Link]

  • Moran, E. E., et al. (2011). Evaluation of a Whole-Blood Cytokine Release Assay for Use in Measuring Endotoxin Activity of Group B Neisseria meningitidis Vaccines Made from Lipid A Acylation Mutants. ASM Journals. Available from: [Link]

  • Reddit. (2024). Murine/rat blood is lymphocyte rich but human blood is neutrophil rich. Why? Available from: [Link]

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Verifying AM-103 Purity: A Comparative Guide to NMR & Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: AM-103 (FLAP Inhibitor) Purity & Structural Validation

Executive Summary: The Criticality of AM-103 Validation

AM-103 (also known as GSK2190914) is a potent, selective 5-lipoxygenase-activating protein (FLAP) inhibitor originally developed by Amira Pharmaceuticals. Unlike direct 5-LOX inhibitors (e.g., Zileuton) or Leukotriene Receptor Antagonists (e.g., Montelukast), AM-103 targets the upstream translocation of 5-LOX, offering a distinct mechanism for treating respiratory and cardiovascular inflammation.

In preclinical and clinical research, the integrity of AM-103 is non-negotiable. Synthetic impurities—such as unreacted indole precursors, residual palladium catalysts, or hydrolysis byproducts—can skew IC50 values (typically ~4.2 nM) and alter pharmacokinetic profiles.

This guide objectively compares the analytical performance of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) against standard HPLC-UV methods. While HPLC is the industry standard for quantification, it often fails to identify co-eluting non-chromophoric impurities. We present a dual-validation workflow (NMR + MS) that ensures >99% confidence in chemical identity and purity.

Methodology Comparison: Why HPLC Is Not Enough

Routine quality control often relies solely on HPLC-UV. However, for a complex molecule like AM-103 (


), this approach has blind spots.

Table 1: Comparative Efficacy of Validation Methods

FeatureHPLC-UV (Standard) 1H-NMR (Structural Gold Standard) LC-MS/MS (Trace Detection)
Primary Utility Routine Purity % & PotencyAbsolute Structural ConfirmationTrace Impurity (<0.1%) Detection
Specificity Medium: Relies on retention time; blind to co-eluting isomers.High: Unique "fingerprint" of every proton environment.Very High: Mass-to-charge ratio (

) distinguishes by molecular weight.
Limit of Detection ~0.1% (UV dependent)~1.0% (Low sensitivity for trace impurities)<0.01% (ppm level sensitivity)
Blind Spots Non-UV active salts (e.g., Na+), residual solvents, moisture.Trace organic impurities overlapping with main signals.Isomers with identical mass; ionization suppression.
Verdict Necessary but Insufficient Mandatory for Identity Mandatory for Safety/Tox
Protocol A: Structural Validation via 1H-NMR

Objective: Confirm the chemical structure of AM-103, specifically the integrity of the indole core, the tert-butyl sulfide moiety, and the pyridine substitutions.

Experimental Workflow:

  • Solvent Selection: Dissolve 5–10 mg of AM-103 in 600 µL of DMSO-d6 . (CDCl3 is an alternative, but DMSO provides better solubility for the free acid/salt forms).

  • Acquisition: Run at 400 MHz or higher (600 MHz preferred for resolution of aromatic region). Set relaxation delay (

    
    ) to ≥5 seconds to ensure quantitative integration.
    
  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

Data Interpretation (Representative Signals): The AM-103 structure contains distinct aliphatic markers and a complex aromatic region.

Table 2: Key 1H-NMR Diagnostic Signals for AM-103

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
t-Butyl (-S-C(CH3)3) 1.15 – 1.25Singlet9HConfirms presence of the sulfide side chain. Loss indicates oxidation or cleavage.
Gem-Dimethyl 1.25 – 1.35Singlet6HConfirms the dimethylpropanoic acid tail.
Methoxy (-OCH3) ~3.85 – 3.90Singlet3HMarker for the methoxy-pyridine ring.
Methylene (Benzyl) ~5.40Singlet2HLinks the indole to the central phenyl ring.
Methylene (Pyridyl) ~5.20Singlet2HLinks the indole to the pyridine-methoxy group.
Aromatic Region 6.80 – 8.60Multiplets~13HComplex overlap of Indole, Phenyl, and two Pyridine rings.

Purity Calculation:



Where 

is the integral area and

is the number of protons.

Expert Insight: Watch for a "rogue" singlet near 2.0–2.5 ppm or 7.0–8.0 ppm which may indicate residual toluene or ethyl acetate from the synthesis process, which HPLC-UV might miss if the gradient is fast.

Protocol B: Trace Analysis via LC-MS/MS

Objective: Detect trace synthetic precursors (e.g., unreacted indole intermediates) and confirm the molecular weight.

Experimental Workflow:

  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (Nitrogen atoms make AM-103 readily protonatable).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% to 95% B over 10 mins.

Data Interpretation:

Table 3: Mass Spectrometry Profile

ParameterExpected ValueNotes
Molecular Formula

Free Acid form.
Monoisotopic Mass 609.27 DaExact mass calculation.
[M+H]+ Ion 610.27 m/z Primary parent ion in ESI+.
[M+Na]+ Ion 632.25 m/z Common adduct, especially if stored in glass.
Key Fragment (MS2) Loss of -COOH Characteristic of propanoic acid tail.
Key Fragment (MS2) Cleavage of t-Butyl Loss of 57 Da (t-butyl group).

Comparison to Alternatives: While NMR confirms what the molecule is, MS confirms what else is there. For example, a des-methyl impurity (missing the methoxy group) would appear at [M+H]+ 596.25, a difference easily resolved by MS but potentially buried under the main peak in HPLC-UV.

Visualization: The Validation Decision Matrix

The following diagram outlines the logical workflow for accepting or rejecting an AM-103 lot based on multi-modal data.

AM103_Validation Start AM-103 Sample Received Solubility Solubility Check (DMSO-d6) Start->Solubility NMR_Exp 1H-NMR Experiment (400+ MHz) Solubility->NMR_Exp MS_Exp LC-MS/MS Experiment (ESI+) Solubility->MS_Exp NMR_Analysis Analyze Integrals: 1. t-Butyl (9H) 2. Methoxy (3H) 3. Aromatics NMR_Exp->NMR_Analysis MS_Analysis Analyze m/z: [M+H]+ = 610.27 Check for +14/+16 adducts MS_Exp->MS_Analysis Decision_Point Data Convergence? NMR_Analysis->Decision_Point MS_Analysis->Decision_Point Pass PASS: High Purity (>98% Confirmed) Decision_Point->Pass Consistent Fail_Struct FAIL: Structural Defect (Wrong NMR Signals) Decision_Point->Fail_Struct NMR Mismatch Fail_Impurity FAIL: Trace Impurities (Extra MS Peaks) Decision_Point->Fail_Impurity MS Impurity >1%

Caption: Integrated workflow for AM-103 purity verification, prioritizing structural confirmation (NMR) before trace impurity analysis (MS).

References
  • Lorrain, D. S., et al. (2009).[1] "Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein (FLAP), in healthy subjects." Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1049.

  • Hutchinson, J. H., et al. (2009).[2] "5-Lipoxygenase-activating protein inhibitors: the synthesis and structure-activity relationships of a series of indole derivatives." Journal of Medicinal Chemistry, 52(19), 5803-5815.

  • Stock, N., et al. (2011). "Indole inhibitors of 5-lipoxygenase-activating protein (FLAP)."[3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 21(3), 1036-1040.

  • PubChem Database. (n.d.). "AM-103 Compound Summary." National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling AM-103 Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of AM-103 free acid, a complex indole-based carboxylic acid. By understanding the potential hazards and implementing rigorous safety protocols, you can minimize risk and ensure a safe laboratory environment. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

Hazard Assessment of AM-103 Free Acid

  • Skin and Eye Irritation: Direct contact with the compound may cause irritation or, with prolonged exposure, more severe reactions.[1]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory system.[1]

  • Harmful if Swallowed or Absorbed: Ingestion or significant dermal absorption could be harmful.[2][3]

Given the novelty of this compound, it is crucial to treat it as potentially hazardous until more comprehensive toxicological data becomes available.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling AM-103 free acid. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dusts or aerosols.

Chemical splash goggles that comply with the ANSI Z87.1 standard are mandatory when handling AM-103 free acid in any form. Safety glasses with side shields may be sufficient for low-volume transfers of solutions, but goggles provide a more complete seal around the eyes, offering superior protection against splashes.

The selection of appropriate gloves is critical. For incidental contact with AM-103 free acid, nitrile gloves are a suitable choice. They offer good resistance to a range of chemicals and are a common standard in laboratory settings. For more prolonged handling or in situations with a higher risk of splash, neoprene gloves may offer enhanced protection.[5] Always inspect gloves for any signs of degradation or perforation before use. It is also good practice to double-glove when handling potent or poorly characterized compounds.

Experimental Workflow: Proper Gloving and De-gloving Technique

G cluster_gloving Gloving Procedure cluster_degloving De-gloving Procedure Wash Hands Wash Hands Select Correct Glove Size Select Correct Glove Size Wash Hands->Select Correct Glove Size Inspect Gloves Inspect Gloves Select Correct Glove Size->Inspect Gloves Don Gloves Don Gloves Inspect Gloves->Don Gloves Handle AM-103 Handle AM-103 Don Gloves->Handle AM-103 Begin Work Pinch Palm of Gloved Hand Pinch Palm of Gloved Hand Peel Glove Off, Inside Out Peel Glove Off, Inside Out Pinch Palm of Gloved Hand->Peel Glove Off, Inside Out Ball Up Removed Glove Ball Up Removed Glove Peel Glove Off, Inside Out->Ball Up Removed Glove Slide Ungloved Finger Under Remaining Glove Slide Ungloved Finger Under Remaining Glove Ball Up Removed Glove->Slide Ungloved Finger Under Remaining Glove Peel Second Glove Off, Over First Peel Second Glove Off, Over First Slide Ungloved Finger Under Remaining Glove->Peel Second Glove Off, Over First Dispose of Gloves in Appropriate Waste Dispose of Gloves in Appropriate Waste Peel Second Glove Off, Over First->Dispose of Gloves in Appropriate Waste Handle AM-103->Pinch Palm of Gloved Hand Work Complete

Caption: A step-by-step workflow for proper gloving and de-gloving to prevent cross-contamination.

A clean, long-sleeved laboratory coat should be worn at all times when in the laboratory. This protects your skin and personal clothing from potential contamination. For procedures with a high risk of splashing, consider using a chemically resistant apron over your lab coat.

All manipulations of solid AM-103 free acid or its concentrated solutions should be performed within a certified chemical fume hood. This is the most effective way to prevent inhalation of potentially harmful dust or aerosols. A standard dust mask is not sufficient for this purpose.

Operational Plan: Safe Handling and Storage

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid Contact: Minimize all personal contact with the compound. Do not eat, drink, or smoke in the laboratory.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store AM-103 free acid in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: AM-103 free acid is a non-halogenated organic compound. As such, any waste containing this compound should be collected in a designated, properly labeled "non-halogenated organic waste" container.[7][8] Do not mix with halogenated waste, as this can complicate and increase the cost of disposal.

  • Sulfur Content: The presence of a sulfur atom in AM-103 free acid warrants consideration. While specific guidelines for sulfur-containing organic waste can vary, a key principle is to prevent the formation of acidic byproducts.[9] Ensure the waste container is compatible with mildly acidic conditions.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.[10]

  • Empty Containers: "Empty" containers of AM-103 free acid should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous waste.

Logical Relationship: Waste Disposal Pathway

G AM-103 Free Acid Waste AM-103 Free Acid Waste Non-Halogenated Organic Waste Container Non-Halogenated Organic Waste Container AM-103 Free Acid Waste->Non-Halogenated Organic Waste Container Segregate Licensed Hazardous Waste Disposal Facility Licensed Hazardous Waste Disposal Facility Non-Halogenated Organic Waste Container->Licensed Hazardous Waste Disposal Facility Dispose

Caption: The proper disposal pathway for AM-103 free acid waste.

By adhering to these detailed protocols, you can confidently and safely handle AM-103 free acid in your research endeavors, fostering a culture of safety and scientific integrity within your laboratory.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • INDOLE-3-ACETIC ACID (IAA) Safety Data Sheet. Sdfine. Retrieved from [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Madison. Retrieved from [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health & Radiation Safety, University of Pennsylvania. Retrieved from [Link]

  • 8.1 Organic solvent waste. (2025, January 13). Kemicentrum, Lund University. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved from [Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US). Retrieved from [Link]

  • Implementation of Chemical Health, Safety, and Environmental Risk Assessment in Laboratories: A Case-Series Study. (2022, June 13). Frontiers in Public Health. Retrieved from [Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2024). ACS Chemical Health & Safety, 31(1), 4-15.
  • Personal Protective Equipment. Auburn University. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Retrieved from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.